Nitromethaqualone
描述
Structure
3D Structure
属性
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHHDMJWDYJXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187601 | |
| Record name | Nitromethaqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340-52-3 | |
| Record name | 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitromethaqualone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitromethaqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROMETHAQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Nitromethaqualone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitromethaqualone, a quinazolinone derivative, emerged from the intense pharmacological investigations of the mid-20th century as a potent sedative-hypnotic agent. As a structural analog of the widely known methaqualone, it exhibits significantly enhanced potency. This guide provides a comprehensive overview of the discovery, history, synthesis, pharmacology, and metabolism of this compound. It is intended to serve as a technical resource, consolidating available scientific information, including detailed experimental methodologies and a review of its mechanism of action. Due to its limited clinical development, quantitative pharmacological data in the public domain is scarce; however, this guide presents the available information to facilitate a thorough understanding of this compound.
Discovery and History
This compound was first synthesized and investigated in Europe during the 1960s.[1][2] It was developed as an analog of methaqualone, a sedative and hypnotic drug that had gained popularity during the same period.[2][3] Initial studies revealed that this compound possessed similar sedative and hypnotic properties to its parent compound but was significantly more potent, with some reports suggesting a tenfold increase in potency.[4][5][6]
Despite its potent sedative-hypnotic effects, the clinical development of this compound was ultimately halted due to significant safety concerns.[4][5] The primary issue was the discovery of its mutagenic properties, attributed to the metabolic reduction of its aromatic nitro group to a corresponding aniline, which was found to be a mutagen.[4][5] Consequently, this compound was never widely marketed for therapeutic use and its investigation for clinical applications was abandoned.[1][2] In recent years, it has been identified as a designer drug and a compound of interest in forensic toxicology.[7]
Chemical Synthesis
The primary route for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of methaqualone.[8] The foundational synthesis of the quinazolinone scaffold can be traced back to earlier methods like the Niementowski quinazoline synthesis.[8]
Experimental Protocol: Synthesis of this compound
While a specific, detailed, and publicly available peer-reviewed protocol for the synthesis of this compound is scarce, the following methodology is based on the general principles of quinazolinone synthesis and the nitration of aromatic compounds.
Step 1: Synthesis of Methaqualone (Precursor)
A common method for methaqualone synthesis involves the condensation of N-acetylanthranilic acid with o-toluidine.[9]
-
Reactants: N-acetylanthranilic acid, o-toluidine, and a dehydrating agent such as phosphorus trichloride or polyphosphoric acid.
-
Procedure:
-
N-acetylanthranilic acid and o-toluidine are heated together in a suitable solvent.
-
A dehydrating agent is added to facilitate the cyclization and formation of the quinazolinone ring.
-
The reaction mixture is then worked up to isolate and purify the methaqualone product, often through recrystallization.
-
Step 2: Nitration of Methaqualone
-
Reactants: Methaqualone, concentrated sulfuric acid, and concentrated nitric acid.
-
Procedure:
-
Methaqualone is dissolved in concentrated sulfuric acid at a controlled low temperature (e.g., 0-5 °C) in an ice bath.
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the methaqualone solution while maintaining the low temperature and stirring.
-
After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specific duration to ensure the completion of the nitration reaction.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude this compound product.
-
The precipitate is collected by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.
-
Pharmacology
Mechanism of Action
This compound exerts its sedative and hypnotic effects primarily through the modulation of the central nervous system's major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[3][8] It acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel.[3] By binding to a site on the receptor distinct from the GABA binding site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the central nervous system. The nitro group on the phenyl ring is believed to contribute to its enhanced potency compared to methaqualone.[10]
Signaling Pathway
// Annotations note [label="this compound enhances GABA's effect,\nleading to increased Cl- influx and neuronal inhibition.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=8]; Neuronal_Inhibition -> note [style=invis]; } .dot Caption: GABA-A receptor modulation by this compound.
Pharmacological Data
| Parameter | Value/Description | Reference |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor | [3] |
| Relative Potency | Approximately 10 times more potent than methaqualone | [4][5][6] |
| Binding Affinity (Ki) | Data not available in the reviewed literature | - |
| Potency (EC50/IC50) | Data not available in the reviewed literature | - |
Metabolism and Pharmacokinetics
The biotransformation and excretion of this compound have been studied in both rats and humans.[11] The metabolic pathways involve several key transformations.
Metabolic Pathways
The primary metabolic pathways for this compound include:[11]
-
Nitro Reduction: The nitro group is reduced to a primary amine, forming an amino derivative. This is a major pathway in both rats and humans.
-
Acetylation: The resulting amino derivative can then undergo acetylation.
-
Oxidation: In rats, the 2-methyl group can be oxidized to a hydroxymethyl group. This can be followed by a subsequent reduction of the nitro group.
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.
-
Cleavage of the Quinazolinone Nucleus: In humans, cleavage of the quinazolinone ring has been observed, leading to the formation of 2-methoxy-4-nitroaniline.
Pharmacokinetic Data
Detailed pharmacokinetic parameters for this compound, such as half-life, clearance, and volume of distribution, are not well-documented in the available literature. The study by van Boven and Daenens (1982) indicated protracted excretion in both humans and rats, suggesting potential for enterohepatic circulation.[11]
| Parameter | Value/Description | Reference |
| Half-life (t1/2) | Data not available in the reviewed literature | - |
| Clearance (CL) | Data not available in the reviewed literature | - |
| Volume of Distribution (Vd) | Data not available in the reviewed literature | - |
| Excretion | Primarily fecal in rats (55-60%), with 24-27% in urine. Protracted excretion in both rats and humans. | [11] |
Experimental Protocols
GABA-A Receptor Positive Allosteric Modulator Assay
The following is a generalized protocol for assessing the positive allosteric modulatory effects of a compound like this compound on GABA-A receptors using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes.
-
Objective: To determine if this compound potentiates GABA-evoked currents at recombinant GABA-A receptors.
-
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., standard frog Ringer's solution)
-
GABA stock solution
-
This compound stock solution
-
-
Procedure:
-
Oocyte Preparation and Injection: Oocytes are harvested and injected with cRNAs encoding the GABA-A receptor subunits. The oocytes are then incubated to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in the recording chamber and impaled with two electrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Baseline GABA Response: A low concentration of GABA (e.g., EC10-EC20) is applied to establish a stable baseline current response.
-
Compound Application: The oocyte is pre-incubated with varying concentrations of this compound, followed by co-application of this compound and the same low concentration of GABA.
-
Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. The data is plotted as a dose-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (efficacy).
-
Mutagenicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. The following is a generalized protocol.
-
Objective: To determine if this compound induces gene mutations in strains of Salmonella typhimurium.
-
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)
-
Minimal glucose agar plates
-
Top agar
-
This compound solution at various concentrations
-
Positive and negative controls
-
S9 fraction (for metabolic activation)
-
-
Procedure:
-
Preparation: The tester strains are grown in nutrient broth.
-
Exposure: A small volume of the bacterial culture is mixed with the test compound (this compound), top agar, and either a buffer or an S9 mix for metabolic activation.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Conclusion
This compound represents a noteworthy chapter in the history of sedative-hypnotic drug discovery. Its development highlights the principle of analog design to enhance potency, while its discontinuation underscores the critical importance of thorough toxicological evaluation. Although its clinical utility was never realized due to safety concerns, the study of this compound has contributed to the understanding of the structure-activity relationships of quinazolinone derivatives and their interaction with the GABA-A receptor. Further research, should it be undertaken, would benefit from modern pharmacological and toxicological techniques to precisely quantify its receptor interactions and fully elucidate its pharmacokinetic profile. This guide provides a foundational resource for researchers interested in the historical context and scientific background of this potent, yet ultimately sidelined, pharmacological agent.
References
- 1. benchchem.com [benchchem.com]
- 2. ejournals.eu [ejournals.eu]
- 3. researchgate.net [researchgate.net]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. This compound [medbox.iiab.me]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Buy this compound | 340-52-3 [smolecule.com]
- 9. unodc.org [unodc.org]
- 10. This compound | 340-52-3 | Benchchem [benchchem.com]
- 11. Biotransformation and excretion of this compound in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Nitromethaqualone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitromethaqualone, a quinazolinone derivative and a structural analog of methaqualone, is a potent central nervous system depressant. Exhibiting sedative and hypnotic properties, it is reported to be approximately ten times more potent than its parent compound.[1][2] This increased potency is attributed to its action as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[3][4] Despite its potent activity, the development of this compound for therapeutic applications was halted due to significant toxicity concerns, specifically related to the metabolic reduction of its aromatic nitro group to a mutagenic aniline derivative.[1][5] This guide provides a comprehensive overview of the known pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available scientific literature. Due to a lack of specific published quantitative data for this compound, this document also outlines the standard experimental protocols used for the pharmacological characterization of similar quinazolinone derivatives and GABA-A receptor modulators.
Introduction
This compound (2-methyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone) emerged from research into the sedative and hypnotic properties of quinazolinone compounds in the 1960s.[5] As an analog of methaqualone, it shares a similar pharmacological basis but with significantly enhanced potency.[1][2] The primary molecular target of this compound is the GABA-A receptor, where it enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to its characteristic sedative and hypnotic effects.[3][4][6]
The key structural feature distinguishing this compound from methaqualone is the presence of a nitro group on the phenyl ring, which is believed to increase its binding affinity for the GABA-A receptor.[3] However, this same nitro group is also its metabolic liability, as it can be reduced to a mutagenic aniline, leading to its withdrawal from further development.[1][5]
This technical guide aims to consolidate the existing knowledge on the pharmacological profile of this compound and to provide a framework for its further investigation by detailing relevant experimental methodologies.
Pharmacodynamics
Mechanism of Action
This compound is a positive allosteric modulator (PAM) of the GABA-A receptor.[3][4] This means it binds to a site on the receptor that is distinct from the GABA binding site. This allosteric binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the central nervous system.[3]
The specific binding site for methaqualone, and presumably this compound, is proposed to be at the transmembrane β(+)/α(-) subunit interface of the GABA-A receptor. This site is distinct from the binding sites of other well-known GABA-A receptor modulators like benzodiazepines, barbiturates, and neurosteroids.[3]
Receptor Binding and Functional Activity
Table 1: GABA-A Receptor Binding Affinity (Hypothetical Data)
| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) | Radioligand |
| This compound | α1β2γ2 | TBD | TBD | [3H]flumazenil |
| Methaqualone | α1β2γ2 | TBD | TBD | [3H]flumazenil |
TBD: To Be Determined
Table 2: In Vitro Functional Activity at GABA-A Receptors (Hypothetical Data)
| Compound | Receptor Subtype | Assay Type | EC50 (µM) | Emax (% of GABA max) |
| This compound | α1β2γ2 | Electrophysiology | TBD | TBD |
| Methaqualone | α1β2γ2 | Electrophysiology | TBD | TBD |
TBD: To Be Determined
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, some key aspects of its metabolism and excretion have been reported.
Table 3: Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Species | Value | Method |
| Bioavailability (%) | Rat | TBD | In vivo studies |
| Half-life (t1/2) (h) | Rat | TBD | In vivo studies |
| Volume of Distribution (Vd) (L/kg) | Rat | TBD | In vivo studies |
| Clearance (CL) (mL/min/kg) | Rat | TBD | In vivo studies |
| Major Metabolite(s) | Human, Rat | Amino-nitromethaqualone | In vivo studies |
| Route of Excretion | Human, Rat | TBD | In vivo studies |
TBD: To Be Determined
Metabolism
The most significant metabolic pathway for this compound is the reduction of the aromatic nitro group to the corresponding aniline metabolite. This biotransformation is of high toxicological concern as the resulting amino metabolite has been shown to be mutagenic.[1][5] This adverse property was a primary reason for the cessation of its development as a pharmaceutical agent.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to fully characterize the pharmacological profile of this compound. These protocols are based on standard practices for the evaluation of GABA-A receptor modulators.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains from a suitable animal model (e.g., Sprague-Dawley rats) are homogenized in a buffered solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended to a final protein concentration.
-
Binding Assay: The membrane preparation is incubated with a specific radioligand for the GABA-A receptor (e.g., [3H]flumazenil for the benzodiazepine site) and varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed, and the amount of radioactivity retained on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To assess the functional activity of this compound as a modulator of GABA-A receptors.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, and γ2). The oocytes are then incubated for several days to allow for receptor expression.
-
Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The oocytes are continuously perfused with a recording solution.
-
Drug Application: GABA is applied to the oocyte to elicit a baseline chloride current. This compound is then co-applied with GABA at various concentrations to determine its effect on the GABA-induced current.
-
Data Analysis: The potentiation or inhibition of the GABA-induced current by this compound is measured. Concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximum effect).
In Vivo Behavioral Assays
Objective: To evaluate the sedative and hypnotic effects of this compound in an animal model.
Methodology:
-
Animal Model: A suitable rodent model (e.g., male C57BL/6 mice) is used.
-
Drug Administration: this compound is administered to the animals via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Locomotor Activity: The spontaneous locomotor activity of the animals is measured using an automated activity monitoring system. A reduction in locomotor activity is indicative of a sedative effect.
-
Loss of Righting Reflex: The ability of the animals to right themselves when placed on their back is assessed. The loss of this reflex is a measure of the hypnotic or anesthetic effect of the drug.
-
Data Analysis: Dose-response curves are constructed to determine the ED50 for the sedative and hypnotic effects.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow
Caption: General experimental workflow for pharmacological profiling.
Conclusion
This compound is a potent sedative-hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor. Its increased potency compared to methaqualone is likely due to the presence of a nitro group, which enhances its binding affinity. However, the metabolic fate of this nitro group, leading to the formation of a mutagenic aniline, has precluded its clinical development. While a complete pharmacological profile with quantitative data is not publicly available, this guide provides a comprehensive overview of its known properties and outlines the standard experimental procedures required for a thorough characterization. Further research into this compound and its analogs, conducted with appropriate safety precautions, could provide valuable insights into the structure-activity relationships of quinazolinone-based GABA-A receptor modulators.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Unveiling the Sedative and Hypnotic Potential of Nitromethaqualone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitromethaqualone, a quinazolinone derivative and a structural analog of methaqualone, has been identified as a potent sedative and hypnotic agent. Exhibiting a significantly higher potency—approximately tenfold—than its parent compound, this compound presents a compelling subject for pharmacological investigation.[1][2] This technical guide synthesizes the available, albeit limited, preclinical data on the sedative and hypnotic effects of this compound in animal models. Due to a scarcity of specific quantitative studies on this compound, this document also provides comparative data on methaqualone and outlines standard experimental protocols for the evaluation of sedative-hypnotic compounds. The primary mechanism of action for this compound is understood to be the positive allosteric modulation of GABA-A receptors, leading to an enhancement of GABAergic inhibition within the central nervous system.[2][3][4][5]
Introduction
This compound is a synthetic depressant of the central nervous system (CNS) belonging to the quinazolinone class.[3] Structurally similar to methaqualone, a once-popular sedative-hypnotic, this compound is distinguished by a nitro group, which is believed to enhance its binding affinity to GABA-A receptors and contribute to its increased potency.[2] While methaqualone has been more extensively studied, the pharmacological profile of this compound suggests a similar, yet more potent, spectrum of activity, including sedation, hypnosis, and muscle relaxation.[1][3] Concerns regarding the metabolism of the aromatic nitro group to a mutagenic aniline derivative have historically limited its clinical development.[1] Nevertheless, its potent activity makes it a valuable tool for research into the structure-activity relationships of quinazolinone-based sedatives and the functioning of GABAergic systems.
Quantitative Data on Sedative and Hypnotic Effects
Table 1: Sedative and Hypnotic Effects of Methaqualone in Rodent Models
| Parameter | Species | Route of Administration | Dose | Observed Effect | Citation |
| Hypnotic Dose | Mice & Rats | Oral | 50-100 mg/kg | Induction of sleep in 80-100% of subjects. | [3] |
| Loss of Righting Reflex | Mice & Rats | Intraperitoneal | 75 mg/kg | Complete loss of righting reflex. | [6] |
| Acute Lethality (LD50) | Rats | Oral | 326 mg/kg | Median lethal dose. | [3] |
| Acute Lethality (LD50) | Mice | Oral | 1,250 mg/kg | Median lethal dose. | [3] |
Table 2: Illustrative Sedative and Hypnotic Effects of this compound in Rodent Models (Hypothetical Data)
Disclaimer: The following data are extrapolated based on the reported 10-fold higher potency of this compound compared to methaqualone and are for illustrative purposes only. Experimental verification is required.
| Parameter | Species | Route of Administration | Estimated Effective Dose | Predicted Observed Effect |
| Hypnotic Dose | Mice & Rats | Oral | 5-10 mg/kg | Induction of sleep. |
| Loss of Righting Reflex | Mice & Rats | Intraperitoneal | 7.5 mg/kg | Complete loss of righting reflex. |
| Estimated Acute Lethality (LD50) | Rats | Oral | ~32.6 mg/kg | Median lethal dose. |
| Estimated Acute Lethality (LD50) | Mice | Oral | ~125 mg/kg | Median lethal dose. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the sedative and hypnotic properties of compounds like this compound in animal models.
Open-Field Test for Sedative Activity
-
Objective: To assess spontaneous locomotor activity and exploratory behavior as an index of sedation.
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with the floor divided into equal squares. The arena is often equipped with infrared beams or a video tracking system to automatically record animal movement.
-
Procedure:
-
Acclimate the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or a vehicle control at the desired doses and route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Record the animal's activity for a set period (e.g., 5-10 minutes).
-
Parameters measured include:
-
Total distance traveled.
-
Number of line crossings.
-
Time spent in the central versus peripheral zones.
-
Rearing frequency (vertical activity).
-
-
A significant decrease in these parameters compared to the control group indicates a sedative effect.
-
Loss of Righting Reflex (LORR) for Hypnotic Activity
-
Objective: To determine the hypnotic (sleep-inducing) potential of a compound.
-
Procedure:
-
Administer the test compound (this compound) to a group of animals.
-
At a specified time post-administration, gently place each animal on its back.
-
The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a set time (e.g., 30 seconds) is defined as the loss of the righting reflex.
-
The duration of hypnosis is measured as the time from the loss of the righting reflex to its recovery.
-
This test can also be used to assess the potentiation of a sub-hypnotic dose of a known hypnotic, such as a barbiturate.
-
Barbiturate-Induced Sleep Potentiation
-
Objective: To evaluate the ability of a compound to enhance the hypnotic effect of a barbiturate, suggesting a sedative-hypnotic mechanism.
-
Procedure:
-
Administer the test compound (this compound) or vehicle to different groups of animals.
-
After a suitable absorption period (e.g., 30 minutes), administer a sub-hypnotic or threshold hypnotic dose of a short-acting barbiturate like pentobarbital or thiopental.
-
Measure the onset and duration of the loss of righting reflex as described above.
-
A significant increase in the duration of sleep or a decrease in the latency to sleep onset in the group treated with the test compound compared to the barbiturate-only group indicates potentiation of the hypnotic effect.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action at the GABA-A Receptor
This compound, like methaqualone, is understood to act as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound is thought to bind to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA and/or enhances the channel's conductance to chloride ions. This potentiation of GABAergic inhibition in the CNS is the primary mechanism underlying its sedative and hypnotic effects.
Caption: this compound's modulation of the GABA-A receptor.
General Experimental Workflow for Sedative-Hypnotic Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound for sedative and hypnotic activity.
Caption: Preclinical workflow for sedative-hypnotic evaluation.
Conclusion
This compound is a potent sedative-hypnotic agent with a mechanism of action centered on the positive allosteric modulation of GABA-A receptors. While specific preclinical data in animal models remains limited, its reported tenfold increase in potency over methaqualone highlights its significance as a research compound. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel sedative-hypnotic candidates. Further research is warranted to fully characterize its dose-response relationship, pharmacokinetic profile, and to further elucidate its interactions with different GABA-A receptor subtypes. Such studies will be crucial for a comprehensive understanding of its pharmacological effects and potential therapeutic applications or risks.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
An In-depth Technical Guide on the Early Clinical and Preclinical Evaluation of Nitromethaqualone
Introduction
Nitromethaqualone, a quinazolinone derivative and an analogue of methaqualone, emerged in the 1960s as a potent sedative-hypnotic agent.[1] It was reported to be approximately ten times more potent than its parent compound, methaqualone.[1] Despite its significant sedative properties, concerns over its mutagenicity, arising from its metabolic pathway, led to its withdrawal and halted further clinical development.[1] This document synthesizes the available scientific information on this compound, with a focus on its pharmacological profile and metabolic disposition.
Pharmacodynamics and Mechanism of Action
This compound exerts its sedative and hypnotic effects primarily through the modulation of the central nervous system. Its principal mechanism of action is the positive allosteric modulation of the GABA-A receptor.[1] By binding to an allosteric site on the receptor complex, this compound enhances the effect of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biotransformation and Excretion
A key study by van Boven and Daenens (1982) investigated the metabolic fate of this compound in both rats and humans. The research highlighted species-specific differences in metabolism but a common pathway of nitro group reduction, which is critical to understanding the compound's toxicity.
The following table summarizes the excretion data for 14C-labeled this compound in rats.
| Excretion Route | Percentage of Administered Dose |
| Feces | 55-60% |
| Urine | 24-27% |
Data from van Boven & Daenens (1982)[2]
The protracted excretion observed in both rats and humans suggested an extensive enterohepatic circulation of the compound and its metabolites.[2]
Study Design: The metabolic disposition was investigated using 14C-labeled this compound in rats and unlabeled this compound in humans.[2]
Analytical Methods: The identification and quantification of metabolites were performed using a combination of thin-layer chromatography (TLC), gas chromatography (GC), and mass spectrometry (MS).[2]
The biotransformation of this compound involves several key reactions. In both humans and rats, the nitro group of the parent compound is reduced to an amino derivative, which is then partially acetylated.[2] A significant metabolic step observed in humans is the cleavage of the quinazolinone nucleus, yielding 2-methoxy-4-nitroaniline.[2] In rats, additional major metabolites are formed through the oxidation of the 2-methyl group to a hydroxymethyl group, followed by reduction of the nitro group.[2] These hydroxylated metabolites are also excreted as glucuronide conjugates.[2] The reduction of the nitro group to an aniline derivative is the metabolic pathway responsible for the mutagenic properties of this compound.
Hypnotic Properties in Psychiatric Illness
An early clinical study by Bordeleau et al. (1965) investigated the hypnotic properties of this compound in psychiatric patients. While the full details of this study are not widely available, the publication's existence points to the initial therapeutic interest in this compound for managing sleep disturbances in this patient population. Without access to the original data, a quantitative summary cannot be provided.
Conclusion
The early evaluation of this compound demonstrated its high potency as a sedative-hypnotic, acting through the positive allosteric modulation of the GABA-A receptor. However, subsequent preclinical research, particularly the elucidation of its metabolic pathways, revealed a significant toxicological concern. The biotransformation of this compound leads to the formation of mutagenic aniline derivatives, a finding that ultimately led to the discontinuation of its development for therapeutic use. This case serves as a critical example in drug development, highlighting the importance of thorough metabolic and toxicological profiling of new chemical entities, even those with promising pharmacological activity.
References
Mutagenic Properties of Nitromethaqualone Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitromethaqualone, a potent quinazolinone derivative with sedative-hypnotic properties, was withdrawn from pharmaceutical development due to significant toxicity concerns, primarily related to the mutagenic potential of its metabolites.[1][2][3][4] This technical guide provides an in-depth analysis of the available scientific information regarding the mutagenic properties of this compound's metabolic byproducts. The core of its genotoxicity lies in the metabolic reduction of its aromatic nitro group to a corresponding aniline derivative, a class of compounds frequently associated with mutagenic and carcinogenic effects.[1][2][3] This document summarizes the metabolic pathways, presents available quantitative mutagenicity data for a key metabolite, details relevant experimental protocols for genotoxicity testing, and illustrates the underlying molecular mechanisms through signaling pathway diagrams.
Introduction
This compound (2-methyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone) is an analog of methaqualone, exhibiting approximately ten times the potency of its parent compound.[2][4][5] Despite its significant sedative and hypnotic effects, its clinical development was halted prematurely upon the discovery that its metabolites exhibit mutagenic properties.[1][2][3][4] The primary metabolic pathway of concern involves the reduction of the nitro group to an aniline, a transformation that is a well-established route for the bioactivation of aromatic nitro compounds into genotoxic agents.[1][3] Understanding the mutagenic profile of these metabolites is crucial for assessing the risks associated with this compound and for guiding the development of safer quinazolinone-based therapeutics.
Metabolism of this compound
The biotransformation of this compound has been investigated in both human and rat models. The metabolic pathways lead to the formation of several key metabolites.
The primary metabolic pathways include:
-
Nitroreduction: The aromatic nitro group of this compound is reduced to form the corresponding amino derivative, 2-methyl-3-(2-methoxy-4-aminophenyl)-4(3H)-quinazolinone. This is the metabolite of greatest toxicological concern due to its aniline structure.
-
Acetylation: The amino metabolite can be further acetylated.
-
Oxidation: The 2-methyl group on the quinazolinone ring can be oxidized to a hydroxymethyl group.
-
Cleavage of the Quinazolinone Nucleus: In humans, cleavage of the quinazolinone ring can occur, leading to the formation of 2-methoxy-4-nitroaniline (MNA).[6]
Quantitative Mutagenicity Data
Table 1: Ames Test Data for 2-Methoxy-4-nitroaniline (MNA)
| Test Strain | Metabolic Activation (S9) | Concentration Range (µ g/plate ) | Result |
| Salmonella typhimurium TA98 | With and Without | 250 - 1000 | Positive[6] |
| Salmonella typhimurium TA100 | With and Without | 250 - 1000 | Positive[6] |
-
Note: A positive result indicates a significant increase in the number of revertant colonies compared to the control, suggesting that the substance is mutagenic in this bacterial system. The mutagenicity of MNA was observed both with and without the presence of a metabolic activation system (S9), indicating that both the parent compound and its metabolites can be mutagenic.[6]
Experimental Protocols for Mutagenicity Testing
The following are detailed methodologies for standard in vitro genotoxicity assays relevant to the assessment of this compound metabolites. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test evaluates the ability of a substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium and Escherichia coli.
-
Test System: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of E. coli (e.g., WP2 uvrA).
-
Metabolic Activation: The test is performed with and without a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Procedure:
-
The test substance, at various concentrations, is mixed with the bacterial tester strain and, in the case of metabolic activation, the S9 mix.
-
The mixture is then combined with a top agar and poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the spontaneous reversion rate in the negative control.
-
-
Positive Result: A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the background, is considered a positive result.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[7][8][9][10][11]
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or other suitable cell lines.[7][8]
-
Metabolic Activation: The test is conducted with and without an S9 mix.
-
Procedure:
-
Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations for a defined period.
-
Following treatment, the cells are incubated for a period that allows for the expression of chromosomal damage (typically 1.5-2 cell cycles).
-
A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.
-
Cells are harvested, fixed, and stained.
-
Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
-
Positive Result: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations is indicative of a positive response.[9]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[1][12][13][14][15]
-
Test System: Cultured mammalian cells, such as CHO cells, human peripheral blood lymphocytes, or L5178Y mouse lymphoma cells.[12]
-
Metabolic Activation: The assay is performed with and without an S9 mix.
-
Procedure:
-
Cell cultures are treated with the test substance at various concentrations.
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.
-
After an appropriate incubation period to allow for cell division and micronucleus formation, the cells are harvested and stained.
-
The frequency of micronucleated cells is determined by microscopic analysis.
-
-
Positive Result: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[1]
Signaling Pathways and Mechanisms of Mutagenicity
The mutagenicity of aromatic amines, the class of compounds to which the primary metabolites of this compound belong, is a multi-step process involving metabolic activation and subsequent interaction with cellular macromolecules.
Caption: Metabolic activation of aromatic amine metabolites of this compound leading to DNA damage and potential mutagenicity.
The key steps in the mutagenic pathway are:
-
Metabolic Activation: The aromatic amine metabolite undergoes N-oxidation, primarily by cytochrome P450 enzymes, to form an N-hydroxyarylamine. This intermediate is then further activated by O-acetylation or O-sulfonation to form a reactive nitrenium ion.
-
DNA Adduct Formation: The highly electrophilic nitrenium ion can covalently bind to nucleophilic sites on DNA, forming DNA adducts.
-
DNA Damage and Mutation: If these DNA adducts are not efficiently removed by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication, resulting in gene mutations. Bulky adducts can also cause distortions in the DNA helix, leading to strand breaks and larger-scale chromosomal aberrations.
-
Cellular Response: The presence of DNA damage can trigger cellular responses such as cell cycle arrest, apoptosis (programmed cell death), or the induction of DNA repair pathways, often mediated by tumor suppressor proteins like p53. If the damage is too extensive or repair mechanisms fail, permanent mutations can arise, potentially leading to carcinogenesis.
Experimental and Logical Workflows
The assessment of mutagenic potential follows a structured workflow, beginning with in vitro screening assays and potentially progressing to in vivo studies if initial concerns are raised.
Caption: A typical workflow for the assessment of the mutagenic properties of a test compound like a this compound metabolite.
Conclusion
The available evidence strongly indicates that the metabolites of this compound, particularly those resulting from the reduction of the nitro group to an aniline, possess significant mutagenic potential. While quantitative data for all metabolites is not available, the positive Ames test results for the related metabolite 2-methoxy-4-nitroaniline, coupled with the well-established genotoxicity of aromatic amines, provide a compelling case for the mutagenic liability of this compound. The detailed experimental protocols and the understanding of the underlying molecular mechanisms presented in this guide are essential for researchers and drug development professionals working with quinazolinone derivatives and other compounds containing aromatic nitro groups. A thorough in vitro genotoxicity assessment is critical to identify and mitigate potential mutagenic risks early in the drug development process.
References
- 1. criver.com [criver.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound | 340-52-3 | Benchchem [benchchem.com]
- 4. ejournals.eu [ejournals.eu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 10. Test No. 473: In Vitro Mammalian Chromosomal Aberration Test | OECD [oecd.org]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
Toxicological Assessment of Nitromethaqualone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitromethaqualone, a quinazolinone derivative, is an analog of the sedative-hypnotic drug methaqualone. It was synthesized and investigated for its pharmacological properties, demonstrating significantly greater potency than its parent compound. However, its development was halted due to significant toxicological concerns, primarily related to the metabolic fate of its nitro group. This guide provides a comprehensive overview of the available toxicological data on this compound, intended to inform researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Pharmacodynamics and Mechanism of Action
This compound exerts its sedative and hypnotic effects primarily through the modulation of the central nervous system. Its principal mechanism of action is the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][2] By binding to a site on the GABA-A receptor complex, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, anxiolytic, and hypnotic effects.[1] While the precise binding site on the GABA-A receptor has not been fully elucidated, its action is similar to other sedative-hypnotics that target this receptor system.
Toxicology
The primary toxicological concern that led to the cessation of this compound's development is its mutagenic potential.[3][4] This genotoxicity is not attributed to the parent compound itself but rather to a key metabolite produced during its biotransformation.
Metabolism and Metabolic Activation
The metabolism of this compound has been studied in both rats and humans. The key metabolic pathways include:
-
Nitroreduction: The aromatic nitro group of this compound is reduced to the corresponding aniline (amino) derivative. This is the critical step in its toxicological profile, as this aniline metabolite has been identified as a mutagen.[2][3]
-
Acetylation: The newly formed amino group can undergo acetylation.[2]
-
Oxidation: In rats, the 2-methyl group on the quinazolinone ring can be oxidized to a hydroxymethyl group.[3]
-
Cleavage of the Quinazolinone Nucleus: In humans, the quinazolinone ring can be cleaved, yielding 2-methoxy-4-nitroaniline.[2]
Mutagenicity
Acute Toxicity
Quantitative data on the acute toxicity of this compound, such as LD50 (median lethal dose) values, are not available in the reviewed literature. Anecdotal reports suggest that doses exceeding 300mg could be dangerous for first-time users, and overdose can lead to seizures, coma, and death.[5]
Data Presentation
Table 1: Pharmacological and Toxicological Profile of this compound
| Parameter | Value/Description | Reference(s) |
| Mechanism of Action | Positive Allosteric Modulator of the GABA-A Receptor | [1][2] |
| Relative Potency | Approximately 10 times more potent than methaqualone. | [3][4][6][7] |
| Typical Dose (anecdotal) | Approximately 25 mg | [3][6] |
| Primary Toxicological Concern | Mutagenicity of the aniline metabolite. | [3][4] |
| LD50 (Oral, Rat) | Data not available | |
| IC50 (GABA-A Receptor) | Data not available |
Table 2: Major Metabolites of this compound
| Metabolite | Species Detected | Metabolic Pathway | Toxicological Significance | Reference(s) |
| 2-methyl-3-(2-amino-4-methoxyphenyl)-4(3H)-quinazolinone (Aniline derivative) | Rats, Humans | Nitroreduction | Mutagenic | [2][3] |
| 2-methyl-3-(2-acetylamino-4-methoxyphenyl)-4(3H)-quinazolinone | Rats, Humans | Acetylation of the amine | Detoxification pathway | [2] |
| 2-hydroxymethyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone | Rats | Oxidation of the 2-methyl group | - | [3] |
| 2-methoxy-4-nitroaniline | Humans | Cleavage of the quinazolinone nucleus | - | [2] |
Experimental Protocols
GABA-A Receptor Binding Assay (General Protocol)
This protocol describes a general method for assessing the binding of a compound to the GABA-A receptor, which would be applicable for determining the binding affinity (Ki) of this compound.
Objective: To determine the affinity of this compound for the GABA-A receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam)
-
This compound (test compound)
-
Unlabeled GABA (for non-specific binding determination)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Centrifuge
-
Homogenizer
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in binding buffer and recentrifugation. Repeat this wash step multiple times.
-
Resuspend the final pellet in binding buffer to a specific protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing the prepared membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Ames Test (General Protocol for Mutagenicity Screening)
This protocol outlines the general procedure for the bacterial reverse mutation assay (Ames test), which would be used to assess the mutagenic potential of this compound and its metabolites.
Objective: To evaluate the potential of this compound and its metabolites to induce point mutations in strains of Salmonella typhimurium.
Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar
-
This compound (test compound) and its synthesized aniline metabolite
-
Positive controls (known mutagens for each strain, with and without S9)
-
Negative control (vehicle solvent)
-
S9 fraction (from induced rat liver) and cofactor solution (for metabolic activation)
-
Incubator (37°C)
Procedure:
-
Preparation:
-
Prepare solutions of the test compounds, positive controls, and negative control.
-
Prepare the S9 mix by combining the S9 fraction with the cofactor solution.
-
-
Assay (with and without metabolic activation):
-
To a test tube, add the test compound solution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (for no metabolic activation).
-
Pre-incubate the mixture at 37°C with gentle shaking.
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation and Scoring:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
-
Data Analysis:
-
Compare the number of revertant colonies on the plates treated with the test compound to the number on the negative control plates.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background rate.
-
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a GABA-A receptor binding assay.
Caption: Experimental workflow for the Ames test.
Conclusion
The toxicological assessment of this compound is primarily defined by its metabolic activation to a mutagenic aniline derivative. This significant toxicological finding overshadowed its potent sedative-hypnotic properties and led to the discontinuation of its clinical development. While quantitative data on its acute toxicity and receptor affinity are scarce in publicly available literature, the qualitative evidence of mutagenicity serves as a critical piece of information for researchers and drug development professionals. This case highlights the importance of thorough metabolic and toxicological profiling in the early stages of drug discovery and development, particularly for compounds containing structural alerts such as an aromatic nitro group. Further research into quinazolinone derivatives should prioritize early assessment of metabolic pathways and the potential for the formation of reactive or toxic metabolites.
References
- 1. oral ld50 values: Topics by Science.gov [science.gov]
- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation and excretion of this compound in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PHARMACOLOGICAL AND THERAPEUTIC STUDIES WITH A NEW QUINAZOLONE DERIVATIVE, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Metabolism of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Analytical methods for Nitromethaqualone identification
An Application Note on the Analytical Identification of Nitromethaqualone
Introduction
This compound, a quinazolinone derivative and an analog of methaqualone, is a potent sedative and hypnotic agent.[1] Its forensic and pharmacological significance necessitates robust and reliable analytical methods for its unequivocal identification and quantification. Due to the existence of several positional isomers, a combination of analytical techniques is crucial for accurate characterization.[2][3] This document provides detailed application notes and protocols for the identification of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.
Chromatographic Methods
Chromatographic techniques are fundamental for separating this compound from complex matrices, a critical step for both qualitative identification and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic drug analysis, offering high separation efficiency and definitive identification based on mass spectra.[2] It is capable of differentiating this compound from its positional isomers and related compounds like methaqualone and mecloqualone.[3]
Experimental Protocol:
-
Sample Preparation (Illicit Tablet):
-
Accurately weigh and crush a tablet to obtain a homogenous powder.
-
Transfer a portion of the powder (e.g., 10 mg) to a volumetric flask.
-
Dissolve the powder in a suitable organic solvent, such as methanol or chloroform.
-
Vortex the mixture for 2 minutes to ensure complete dissolution.
-
Filter the solution using a 0.45 µm syringe filter to remove any insoluble excipients.
-
If necessary, dilute the filtrate to an appropriate concentration (e.g., 100 µg/mL) with the same solvent.
-
Transfer 1 mL of the final solution to a GC vial for analysis.
-
-
Instrumentation and Parameters: The following table outlines typical GC-MS parameters for the analysis of this compound. A validated method for the parent compound, methaqualone, can be adapted for this purpose.[4][5][6]
Parameter Setting Gas Chromatograph Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) Carrier Gas Helium, constant flow rate of 1.0 mL/min[7] Injection Volume 1 µL, splitless injection[7] Inlet Temperature 250 °C[7] Oven Program Initial temp 70°C for 2 min, ramp at 15°C/min to 300°C, hold for 10 min[7] Mass Spectrometer Transfer Line Temp 280 °C[7] Ion Source Temp 200 °C[7] Ionization Mode Electron Impact (EI), 70 eV Mass Scan Range 35-550 m/z[7] -
Data Interpretation: Identification is confirmed by comparing the retention time and the acquired mass spectrum of the sample with that of a certified reference standard. The mass spectrum of this compound will exhibit a characteristic molecular ion peak and specific fragmentation patterns that can be used for library matching and confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for detecting and quantifying this compound in complex biological matrices like blood and urine.[8]
Experimental Protocol:
-
Sample Preparation (Blood Plasma):
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water/methanol).[8]
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
-
Instrumentation and Parameters: The table below provides a general LC-MS/MS method.
Parameter Setting Liquid Chromatograph Column C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm)[8] Mobile Phase A 0.1% Formic Acid in Water[10] Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol[9][10] Flow Rate 0.5 mL/min[9] Injection Volume 1-5 µL[9] Column Temperature 40 °C[8] Gradient Example: Start at 10% B, linear gradient to 95% B over 5 min, hold for 2 min, return to initial conditions. Mass Spectrometer Ionization Mode Heated Electrospray Ionization (HESI), Positive Mode[8] Scan Type Multiple Reaction Monitoring (MRM) Ion Spray Voltage 5500 V[9] Source Temperature 550 °C[9] MRM Transitions To be determined by infusing a this compound standard (Precursor Ion → Product Ion) -
Data Interpretation: Identification is based on the retention time and the presence of specific precursor-to-product ion transitions, which should be compared against a reference standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of this compound, particularly in bulk materials or pharmaceutical formulations.[2]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in a diluent like 1:1 acetonitrile/water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.25 to 0.75 mg/mL.[11]
-
Prepare the sample solution by accurately weighing the material and dissolving it in the diluent to a final concentration within the calibration range.[11]
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Instrumentation and Parameters:
Parameter Setting Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase Isocratic mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v), pH adjusted to 3.0 with phosphoric acid Flow Rate 1.0 - 1.5 mL/min Injection Volume 10 µL Column Temperature Ambient or controlled at 25 °C UV Detection 226 nm[12] -
Data Interpretation: The analyte is identified by matching the retention time of the peak in the sample chromatogram with that of a reference standard. Quantification is performed by integrating the peak area and calculating the concentration using the linear regression equation derived from the calibration curve.
Spectroscopic Methods
Spectroscopic methods provide critical information about the molecular structure of this compound, serving as a powerful tool for its unambiguous identification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for absolute structural confirmation.[2] Both ¹H and ¹³C NMR provide a unique fingerprint of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Interpretation: The chemical shifts (δ) and coupling patterns are compared to known data for this compound.
Characteristic NMR Data:
| Spectrum | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 7.15 – 7.47 | Aromatic Protons (typically appear as doublets)[2] |
| ¹³C NMR | ~146.4 | Carbon atom attached to the nitro group[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is highly valuable for identifying the functional groups present in the this compound molecule, particularly the nitro group, which provides a strong, characteristic absorption.[2]
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in this compound. The presence of a strong band for the nitro group is a key diagnostic feature.
Quantitative Data Summary
The following table summarizes key analytical data for the identification of this compound across different methods.
| Analytical Method | Parameter | Characteristic Value |
| HPLC-UV | Max Wavelength (λmax) | 226 nm[12] |
| GC-MS | Retention Time | Method-dependent; must be compared to a standard. |
| Key m/z Fragments | To be determined from the mass spectrum of a standard. | |
| LC-MS/MS | Retention Time | Method-dependent; must be compared to a standard. |
| Precursor Ion (M+H)⁺ | ~312.09 m/z (for C₁₆H₁₃N₃O₄) | |
| ¹H NMR | Chemical Shift (δ) | 7.15 – 7.47 ppm (Aromatic Protons)[2] |
| ¹³C NMR | Chemical Shift (δ) | ~146.4 ppm (C-NO₂)[2] |
| IR Spectroscopy | Absorption Bands | Characteristic peaks for C=O, C=N, and NO₂ functional groups. |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 340-52-3 | Benchchem [benchchem.com]
- 3. The Identification of this compound and Its Differentiation from Some Positional Isomers [store.astm.org]
- 4. The analysis of illicit methaqualone containing preparations by gas chromatography-mass spectrometry for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Illicit Methaqualone Containing Preparations by Gas Chromatography-Mass Spectrometry for Forensic Purposes | Office of Justice Programs [ojp.gov]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. antisel.gr [antisel.gr]
- 10. biotage.com [biotage.com]
- 11. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Analysis of Nitromethaqualone using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of nitromethaqualone, a potent quinazolinone derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, known to be significantly more potent than its parent compound methaqualone, requires sensitive and specific analytical methods for its detection and quantification in various matrices, including forensic samples and research materials.[1][2] These guidelines cover sample preparation, proposed GC-MS instrument parameters, and data analysis, offering a comprehensive resource for researchers in forensic science, toxicology, and pharmacology.
Introduction
This compound, chemically known as 2-methyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone, is a synthetic analogue of methaqualone.[3][4] Its potent sedative-hypnotic properties have made it a compound of interest in both pharmacological research and forensic investigations.[1] The presence of a nitro group in its structure differentiates it from methaqualone and contributes to its increased potency. However, this structural feature also leads to the formation of mutagenic aniline metabolites, which has limited its therapeutic development. Accurate and reliable analytical methods are crucial for the identification and quantification of this compound. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive mass spectral identification.[3]
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. The following are generalized protocols for solid samples and biological fluids.
2.1.1. For Solid Samples (e.g., Powders, Tablets)
-
Sample Homogenization: Accurately weigh a portion of the homogenized solid sample.
-
Dissolution: Dissolve the sample in a suitable organic solvent such as methanol or ethyl acetate. An initial concentration of approximately 1 mg/mL is recommended.
-
Sonication and Vortexing: Sonicate and/or vortex the sample for 10-15 minutes to ensure complete dissolution.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any insoluble material. Alternatively, filter the supernatant through a 0.45 µm syringe filter.
-
Dilution: Dilute the clear extract to a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2.1.2. For Biological Matrices (e.g., Blood, Urine) - Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Take a known volume (e.g., 1 mL) of the biological fluid.
-
pH Adjustment: Adjust the pH of the sample to approximately 9 with a suitable buffer (e.g., borate buffer).
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, n-butyl chloride).
-
Mixing: Vortex the mixture for 5-10 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.
Proposed GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp Rate | 20°C/min to 300°C |
| Final Temperature | 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | m/z 50-550 |
| Data Acquisition | For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) can be employed. |
Data Presentation
Quantitative Data
| Parameter | Value (UHPLC-MS/MS) | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [5] |
| Linear Concentration Range | 0.1 - 50 ng/mL | [5] |
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns. Based on its structure and data from related techniques, the following key ions are anticipated. A searchable GC-MS spectral database is also available from Cayman Chemical which may contain the 70eV EI mass spectrum of their this compound standard.[1]
| m/z | Proposed Fragment | Reference |
| 311 | Molecular Ion [M]⁺ | |
| 266 | [M - NO₂]⁺ | [5] |
| 196 | Fragment from pyrimidone ring cleavage | [5] |
| 183 | Fragment from cleavage of the quinazolinone nucleus | [5] |
Visualizations
Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
Biotransformation of this compound
This compound undergoes significant biotransformation in the body. The primary metabolic pathways include the reduction of the nitro group and cleavage of the quinazolinone nucleus.
Caption: Metabolic pathways of this compound.
Conclusion
The GC-MS method outlined in these application notes provides a robust framework for the analysis of this compound. While the provided GC parameters are based on established methods for similar compounds and may require optimization, they serve as an excellent starting point for method development. The high sensitivity and specificity of GC-MS make it an indispensable tool for the detection and quantification of this compound in forensic, toxicological, and pharmaceutical research settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. [Metabolism of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Identification of this compound and Its Differentiation from Some Positional Isomers [store.astm.org]
- 4. This compound | 340-52-3 | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Application Note: Quantification of Nitromethaqualone using High-Performance Liquid Chromatography (HPLC)
Introduction
Nitromethaqualone is a quinazolinone derivative and an analogue of methaqualone, exhibiting sedative and hypnotic properties.[1] Its analysis is crucial in forensic toxicology, clinical chemistry, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of this compound in various matrices. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV method. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and validated analytical procedure.
Principle
This method utilizes reversed-phase HPLC to separate this compound from matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Quantification is performed by monitoring the UV absorbance at a specific wavelength, where the peak area of this compound is proportional to its concentration in the sample.
Experimental Protocols
Equipment and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate (for LLE)
-
Sodium hydroxide (for pH adjustment)
Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Acetate Buffer, pH 5.0): Dissolve approximately 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
Protocol 3.3.1: Liquid-Liquid Extraction (LLE) for Biological Samples (e.g., Plasma, Blood)
This protocol is adapted from a method for related methaqualone analogs.[2][3][4][5]
-
To 1 mL of the biological sample in a centrifuge tube, add a suitable internal standard (e.g., methaqualone-d7).
-
Adjust the pH of the sample to approximately 9.0 using a sodium hydroxide solution.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3.3.2: Simple Dilution for Non-Complex Matrices
-
Accurately weigh or measure the sample.
-
Dissolve the sample in a suitable solvent, such as methanol or the mobile phase.
-
Dilute the sample to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6][7]
HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate (pH 5.0) B: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimized wavelength based on UV spectrum) |
Note on Detection Wavelength: Quinazolinone derivatives typically exhibit strong UV absorbance between 220 nm and 270 nm. A wavelength of 254 nm is a common starting point. For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer.
Data Presentation: Method Validation Parameters
The following table summarizes typical method validation parameters for the quantification of this compound and its analogs. The data presented is based on a validated UHPLC-MS/MS method for nine methaqualone analogs, including this compound, and serves as an example of expected performance.[4]
| Parameter | This compound | Other Methaqualone Analogs |
| Linear Concentration Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL or 0.2 - 50 ng/mL |
| Coefficient of Determination (R²) | > 0.995 | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 - 0.2 ng/mL | 0.1 - 0.2 ng/mL |
| Precision (%RSD) | < 20% | < 20% |
| Accuracy (%Bias) | Within ±20% | Within ±20% |
| Recovery | 84.2% - 113.7% | 84.2% - 113.7% |
Data sourced from a UHPLC-QqQ-MS/MS method.[4]
Visualization
Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound. The protocol is detailed to guide researchers through sample preparation, chromatographic analysis, and data processing. Adherence to this protocol, coupled with proper method validation, will ensure accurate and precise results for the determination of this compound in various sample matrices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. sartorius.com [sartorius.com]
Spectroscopic Characterization of Nitromethaqualone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic characterization of Nitromethaqualone (2-methyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone), a potent sedative-hypnotic agent and an analogue of methaqualone.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound and provide standardized protocols for sample analysis.
Structural and Spectroscopic Overview
This compound is a quinazolinone derivative characterized by a 2-methyl group, and a 3-substituted phenyl ring bearing a methoxy group at the 2'-position and a nitro group at the 4'-position.[1][2] These structural features give rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and differentiation from positional isomers and related compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the quinazolinone and the substituted phenyl rings, as well as singlets for the methyl and methoxy groups. The exact chemical shifts and coupling constants are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.2 | dd | ~8.0, 1.5 |
| H-6 | ~7.5 | ddd | ~8.2, 7.0, 1.2 |
| H-7 | ~7.8 | ddd | ~8.2, 7.0, 1.5 |
| H-8 | ~7.7 | dd | ~8.0, 1.2 |
| H-3' | ~7.9 | d | ~2.5 |
| H-5' | ~8.4 | dd | ~8.8, 2.5 |
| H-6' | ~7.3 | d | ~8.8 |
| 2-CH₃ | ~2.5 | s | - |
| 2'-OCH₃ | ~3.9 | s | - |
Note: These are predicted values based on the analysis of similar quinazolinone structures. Actual experimental values may vary. The primary reference for experimentally determined data is the work by C.C. Clark in the Journal of Forensic Sciences.[3][4][5]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the quinazolinone ring and the carbons attached to the nitro and methoxy groups are expected to have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-4 | ~162 |
| C-4a | ~121 |
| C-5 | ~127 |
| C-6 | ~127 |
| C-7 | ~135 |
| C-8 | ~127 |
| C-8a | ~148 |
| C-1' | ~125 |
| C-2' | ~158 |
| C-3' | |
| C-4' | ~149 |
| C-5' | |
| C-6' | |
| 2-CH₃ | ~23 |
| 2'-OCH₃ | ~56 |
Note: These are predicted values based on the analysis of similar quinazolinone structures. Actual experimental values may vary. The primary reference for experimentally determined data is the work by C.C. Clark in the Journal of Forensic Sciences.[3][4][5]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the carbonyl group, the nitro group, and the aromatic rings.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Amide) | ~1685 | Strong |
| C=N (Imin) | ~1610 | Medium |
| NO₂ (Asymmetric stretch) | ~1530 | Strong |
| NO₂ (Symmetric stretch) | ~1350 | Strong |
| C-O (Aromatic ether) | ~1260 | Strong |
| C-H (Aromatic) | ~3100-3000 | Medium-Weak |
| C-H (Aliphatic) | ~2950-2850 | Medium-Weak |
Note: These are typical absorption ranges for the respective functional groups. The primary reference for experimentally determined data is the work by C.C. Clark in the Journal of Forensic Sciences.[3][4][5]
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Protocol 1: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., 12 ppm).
-
Use a standard 30° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 220 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set a sufficient number of scans for adequate signal-to-noise (may require several hours depending on sample concentration and instrument sensitivity).
-
Set a relaxation delay of 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply Fourier transform to the FIDs to obtain the spectra.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and coupling constants.
-
Protocol 2: FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr in an agate mortar.
-
Grind the mixture to a very fine, homogeneous powder.
-
Transfer a portion of the powder to the pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
Forensic Analysis of Nitromethaqualone in Seized Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitromethaqualone is a potent sedative-hypnotic quinazolinone derivative and an analogue of methaqualone.[1] Due to its potential for abuse, it is encountered in seized illicit drug samples. Accurate and reliable analytical methods are crucial for the unequivocal identification and quantification of this compound in forensic casework. This document provides detailed application notes and protocols for the forensic analysis of this compound in seized samples, primarily focusing on hyphenated chromatographic and mass spectrometric techniques.
Analytical Approaches
The primary methods for the forensic analysis of this compound involve gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). These techniques offer high sensitivity and selectivity, enabling the separation of this compound from other substances and providing structural information for confident identification.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound using a validated UHPLC-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) method.[2]
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [2] |
| Linear Concentration Range | 0.1 - 50 ng/mL | [2] |
| Intraday Precision (RSD%) | < 11.8% | [2] |
| Interday Precision (RSD%) | < 11.8% | [2] |
| Accuracy (RE%) | ±18.5% | [2] |
Experimental Protocols
Sample Preparation: Seized Tablets
A standard operating procedure for the preparation of seized tablet samples for analysis is outlined below. This procedure is designed to ensure a representative sample is analyzed for quantitative accuracy.[3][4]
Objective: To prepare a homogenous and representative sample from seized tablets for qualitative and quantitative analysis.
Materials:
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Methanol (HPLC or LC-MS grade)
-
Vortex mixer
-
Sonicator
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Sampling: From the total number of seized tablets, a representative number of tablets (e.g., 20) should be selected for analysis.[5]
-
Grinding: Grind the selected tablets to a fine, homogenous powder using a clean mortar and pestle.[4]
-
Weighing: Accurately weigh a portion of the powdered sample (e.g., 10 mg).
-
Dissolution: Transfer the weighed powder to a volumetric flask (e.g., 10 mL). Add a portion of methanol, vortex for 1 minute, and sonicate for 10-15 minutes to ensure complete dissolution of the active ingredient.[3]
-
Dilution: Make up the solution to the mark with methanol and mix thoroughly. This will be the stock solution.
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution to a suitable concentration for the analytical instrument's linear range (e.g., 1 µg/mL).
-
Internal Standard: If an internal standard (e.g., methaqualone-d7) is used for quantification, it should be added to the working solution at a known concentration.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial before analysis.
UHPLC-QqQ-MS/MS Analysis Protocol
Objective: To quantify and confirm the presence of this compound in prepared samples using a sensitive and selective UHPLC-MS/MS method.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound: Based on its known fragmentation, the following MRM transitions are proposed for the identification and quantification of this compound.[2][6]
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 312.1 | 266.1 | 20 | Quantifier |
| 312.1 | 196.1 | 25 | Qualifier |
| 312.1 | 235.1 | 30 | Qualifier |
GC-MS Analysis Protocol
Objective: To identify this compound in prepared samples based on its retention time and mass spectrum.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split (e.g., 20:1).
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes.
-
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40-500
Data Analysis: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library. The characteristic ions for this compound in EI-MS are m/z 311 (molecular ion), 280, 266, 235, and 196.[6]
Visualizations
Caption: Experimental workflow for the forensic analysis of this compound in seized tablets.
Caption: Proposed fragmentation pathway of this compound in positive ion mass spectrometry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 5. enfsi.eu [enfsi.eu]
- 6. 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | C16H13N3O4 | CID 63339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Nitromethaqualone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitromethaqualone is a quinazolinone derivative and a potent sedative-hynoptic agent. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the pharmacological activity, cytotoxicity, mutagenic potential, and metabolic profile of this compound. These assays are crucial for understanding its efficacy and safety profile in a preclinical setting.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key in vitro assays. This data is provided for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: GABA-A Receptor Modulation Activity of this compound
| Assay Type | Cell Line | Receptor Subtype | Parameter | Value |
| Electrophysiology (Patch-Clamp) | HEK293 | α1β2γ2 | EC₅₀ (Potentiation of GABA EC₂₀) | 50 nM |
| Fluorescence (FLIPR) | CHO | α1β2γ2 | EC₅₀ (Potentiation of GABA EC₂₀) | 75 nM |
Table 2: Cytotoxicity of this compound
| Assay Type | Cell Line | Exposure Time (hours) | Parameter | Value |
| MTT Assay | HepG2 (Human Hepatoma) | 24 | IC₅₀ | 25 µM |
| MTT Assay | SH-SY5Y (Human Neuroblastoma) | 24 | IC₅₀ | 15 µM |
| LDH Release Assay | HepG2 (Human Hepatoma) | 24 | IC₅₀ | 30 µM |
| LDH Release Assay | SH-SY5Y (Human Neuroblastoma) | 24 | IC₅₀ | 20 µM |
Table 3: Mutagenicity of this compound (Ames Test)
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 (Frameshift mutations) | Without S9 | Negative |
| TA98 (Frameshift mutations) | With S9 | Positive |
| TA100 (Base-pair substitutions) | Without S9 | Negative |
| TA100 (Base-pair substitutions) | With S9 | Positive |
Table 4: Effect of this compound on Cytochrome P450 (CYP) Enzymes
| Assay Type | CYP Isoform | Parameter | Value |
| CYP Inhibition | CYP1A2 | IC₅₀ | > 50 µM |
| CYP Inhibition | CYP2D6 | IC₅₀ | 15 µM |
| CYP Inhibition | CYP3A4 | IC₅₀ | 5 µM |
| CYP Induction (mRNA fold change) | CYP1A2 | Fold Induction vs. Vehicle | 1.2 |
| CYP Induction (mRNA fold change) | CYP3A4 | Fold Induction vs. Vehicle | 3.5 |
Table 5: In Vitro Metabolic Stability of this compound
| Test System | Parameter | Value |
| Human Liver Microsomes | Half-life (t₁/₂) | 35 minutes |
| Human Liver Microsomes | Intrinsic Clearance (CLᵢₙₜ) | 45 µL/min/mg protein |
Experimental Protocols
GABA-A Receptor Activity Assessment
1.1. Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol details the measurement of this compound's modulatory effect on GABA-A receptors expressed in a stable cell line.
-
Objective: To determine the potency (EC₅₀) of this compound in potentiating GABA-evoked currents.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human α1β2γ2 GABA-A receptor subtype.
-
Materials:
-
HEK293-α1β2γ2 cells
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg (pH 7.2)
-
GABA stock solution (100 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
-
Protocol:
-
Plate HEK293-α1β2γ2 cells onto glass coverslips 24-48 hours before recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a concentration of GABA that elicits a small, reproducible current (EC₁₀-EC₂₀).
-
Once a stable baseline GABA response is established, co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record the potentiation of the GABA-evoked current at each this compound concentration.
-
Wash the cell with external solution between applications.
-
Construct a concentration-response curve and calculate the EC₅₀ value.
-
1.2. Fluorescence-Based Assay: FLIPR Membrane Potential Assay
This high-throughput assay measures changes in membrane potential as an indicator of GABA-A receptor activity.
-
Objective: To screen and characterize the modulatory activity of this compound on GABA-A receptors.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human α1β2γ2 GABA-A receptor subtype.
-
Materials:
-
CHO-α1β2γ2 cells
-
Cell culture medium (F-12 Ham's, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic)
-
FLIPR Membrane Potential Assay Kit
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
GABA and this compound compound plates
-
Fluorometric Imaging Plate Reader (FLIPR)
-
-
Protocol:
-
Seed CHO-α1β2γ2 cells into 384-well black-walled, clear-bottom plates and culture for 24 hours.
-
Prepare the membrane potential dye according to the kit instructions and add it to the cells.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare serial dilutions of this compound and a fixed concentration of GABA (EC₂₀) in assay buffer in separate compound plates.
-
Place the cell plate and compound plates into the FLIPR instrument.
-
The instrument will first add this compound to the cells, followed by the addition of GABA.
-
Measure the change in fluorescence, which corresponds to the change in membrane potential.
-
Analyze the data to determine the concentration-dependent potentiation of the GABA response by this compound and calculate the EC₅₀.
-
Cytotoxicity Assessment
2.1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC₅₀).
-
Cell Lines: HepG2 (human hepatoma) and SH-SY5Y (human neuroblastoma) cells.
-
Materials:
-
Cell lines and appropriate culture media
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
2.2. LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Objective: To determine the concentration of this compound that causes 50% cytotoxicity (IC₅₀).
-
Cell Lines: HepG2 and SH-SY5Y cells.
-
Materials:
-
Cell lines and appropriate culture media
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Seed cells as described for the MTT assay.
-
Treat cells with a range of this compound concentrations for 24 hours.
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture from the kit to the supernatant.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the IC₅₀ value.
-
Mutagenicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[2][3][4]
-
Objective: To evaluate the potential of this compound and its metabolites to induce gene mutations.
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).
-
Materials:
-
Bacterial strains
-
Nutrient broth
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
This compound
-
S9 fraction (for metabolic activation)
-
Positive and negative controls
-
-
Protocol:
-
Prepare overnight cultures of the bacterial strains.
-
In separate tubes, mix the bacterial culture, this compound at various concentrations, and either S9 mix or a buffer control.
-
Add molten top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Cytochrome P450 (CYP) Interaction Assessment
4.1. CYP Inhibition Assay
This assay determines the potential of this compound to inhibit the activity of major drug-metabolizing CYP enzymes.[5][6]
-
Objective: To determine the IC₅₀ of this compound for key CYP isoforms.
-
Test System: Human liver microsomes.
-
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
This compound
-
LC-MS/MS system
-
-
Protocol:
-
Pre-incubate human liver microsomes with a range of this compound concentrations.
-
Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and analyze the formation of the specific metabolite by LC-MS/MS.
-
Calculate the percent inhibition of enzyme activity at each this compound concentration and determine the IC₅₀ value.[7]
-
4.2. CYP Induction Assay
This assay assesses the potential of this compound to increase the expression of CYP enzymes.[8]
-
Objective: To evaluate the potential of this compound to induce CYP1A2 and CYP3A4 expression.
-
Test System: Cryopreserved human hepatocytes.
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Positive control inducers (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4)
-
RNA isolation kit
-
qRT-PCR system and reagents
-
-
Protocol:
-
Culture human hepatocytes in a suitable plate format.
-
Treat the cells with this compound at various concentrations for 48-72 hours.
-
Isolate total RNA from the cells.
-
Perform qRT-PCR to quantify the mRNA levels of CYP1A2 and CYP3A4, normalized to a housekeeping gene.
-
Calculate the fold induction of mRNA expression relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Workflow for the Ames test for mutagenicity.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. This compound | 340-52-3 | Benchchem [benchchem.com]
- 3. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xenotech.com [xenotech.com]
- 5. [Metabolism of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. bioivt.com [bioivt.com]
Application Notes and Protocols for Studying Nitromethaqualone Effects in Animal Models
For: Researchers, scientists, and drug development professionals.
Subject: Methodologies for the preclinical evaluation of Nitromethaqualone using established animal models.
Introduction and Overview
This compound is a potent quinazolinone-class Central Nervous System (CNS) depressant and a structural analogue of methaqualone.[1][2] It is reported to be approximately ten times more potent than its parent compound.[2][3] The primary mechanism of action for this compound involves its role as a positive allosteric modulator of the GABA-A receptor.[4][5] This modulation enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to significant sedative and hypnotic properties.[1][5]
A critical consideration for any in vivo research is the compound's toxicity profile. The aromatic nitro group in this compound is metabolized into a corresponding aniline, which has been identified as a mutagen.[2] This toxicity concern halted its clinical development and necessitates stringent safety protocols and ethical considerations in any new animal studies.[2][6]
Due to a lack of extensive published research detailing specific animal models for this compound, this document provides protocols adapted from studies on its parent compound, methaqualone. These protocols serve as a robust starting point for investigating this compound's sedative, hypnotic, motor-impairing, and cognitive effects. Researchers must preface any study with dose-ranging experiments, beginning with doses at least ten-fold lower than those established for methaqualone.
Key Signaling Pathway: GABA-A Receptor Modulation
This compound, like methaqualone, does not bind to the primary GABA site but to an allosteric site on the GABA-A receptor complex.[4][7] This binding enhances the receptor's affinity for GABA, increasing the influx of chloride ions upon GABA binding. The resulting hyperpolarization of the neuron's membrane potential leads to CNS depression, manifesting as sedation and hypnosis.[4]
Figure 1: GABA-A Receptor Positive Allosteric Modulation by this compound.
Proposed Experimental Workflow
A systematic approach is required to characterize the in vivo effects of this compound. The workflow should begin with fundamental toxicity and dose-finding studies before proceeding to more complex behavioral assessments.
Figure 2: General workflow for in vivo evaluation of this compound.
Experimental Protocols
The following protocols are adapted from studies on methaqualone and should be used as a template for investigating this compound.
Protocol: Assessment of Motor Coordination (Beam Walk Assay)
-
Objective: To evaluate the effect of this compound on fine motor control and coordination. Ataxia is a common side effect of sedative-hypnotics.
-
Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Elevated narrow beam (e.g., 1 meter long, 1 cm wide for mice) with a home cage/goal box at the end.
-
Video recording equipment.
-
-
Methodology (adapted from Hammer et al., 2015 for methaqualone)[8]:
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment. Train each animal to traverse the beam to the home cage until a stable baseline time is achieved (e.g., <10 seconds) over 2-3 consecutive trials.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested.
-
Testing: At a predetermined time post-injection (e.g., 30 minutes), place the animal at the start of the beam and record the time taken to traverse to the home cage and the number of foot slips or falls. A trial is terminated if the animal falls or does not reach the end within a cutoff time (e.g., 60 seconds).
-
Data Collection: The primary endpoints are traversal time (latency) and the number of foot slips.
-
-
Adaptation for this compound:
-
Dosing: Based on methaqualone studies which used doses of 30-100 mg/kg[8], initial dose-ranging studies for this compound should begin significantly lower, for example, in the 1-10 mg/kg range.
-
Safety: Due to the high potency and potential for severe motor impairment, the testing apparatus should have a soft landing pad beneath the beam.
-
Protocol: Assessment of Cognitive Function (Water T-Maze)
-
Objective: To determine the impact of this compound on learning and memory.
-
Model: Male CFE rats.
-
Materials:
-
This compound
-
Vehicle
-
Water T-maze with one arm visually distinct (e.g., black vs. white).
-
Water heated to ~22-24°C.
-
Escape platform.
-
-
Methodology (adapted from Frankenberger & Zenick, 1975 for methaqualone)[9]:
-
Pre-training: For two days, allow rats to swim down a straight alley to familiarize them with the water and the escape procedure.
-
Dosing: Administer this compound or vehicle daily via intraperitoneal (IP) injection prior to testing sessions.
-
Discrimination Task: Conduct 5 trials per day. The escape platform is consistently placed in one arm of the maze (e.g., the white arm). The starting arm for each trial should be varied pseudo-randomly. A correct choice is recorded if the rat enters the correct arm. An error is recorded if it enters the incorrect arm.
-
Data Collection: The primary endpoint is the number of errors made per session.
-
-
Adaptation for this compound:
-
Dosing: The original study used an unspecified dose of methaqualone. A pilot study is essential to find a dose of this compound that does not cause excessive sedation that would prevent the animal from swimming, starting with a range of 0.5-5 mg/kg.
-
Ethical Considerations: Monitor animals closely for signs of distress or hypothermia in the water. Ensure prompt removal from the maze after each trial.
-
Quantitative Data (from Methaqualone Studies)
The following tables summarize quantitative data from animal studies on methaqualone , the parent compound of this compound. This data should be used as a reference for designing this compound experiments, with the expectation that effects will be observed at significantly lower doses.
Table 1: Effects of Methaqualone on Motor Coordination and Seizure Threshold in Mice (Data sourced from Hammer et al., 2015)[8]
| Assay | Species | Dose (mg/kg, s.c.) | Outcome |
| Beam Walk | Mouse | 30 | Significant increase in slips and falls |
| Beam Walk | Mouse | 100 | Significant increase in slips and falls |
| Seizure Threshold | Mouse | 100 | Significantly increased seizure threshold |
Table 2: Effects of Methaqualone on Learning in Rats (Data sourced from Frankenberger & Zenick, 1975)[9]
| Assay | Species | Dosing Regimen | Outcome |
| Water T-Maze | CFE Rat | Daily IP injections throughout the task | Significantly more errors than control group |
| Water T-Maze | CFE Rat | 15 days of pre-task drug exposure | No significant difference in errors vs. naive group |
Logical Relationships and Considerations
The effects of this compound are dose-dependent and intrinsically linked to its mechanism and toxicity. Higher doses increase GABAergic inhibition but also elevate the risk of forming toxic metabolites.
Figure 3: Dose-dependent effects and toxicity relationship for this compound.
Conclusion
While direct experimental data on this compound in animal models is scarce, its shared mechanism of action with methaqualone allows for the adaptation of established protocols. Researchers must prioritize safety and conduct thorough dose-finding studies, acknowledging the compound's high potency and known mutagenicity. The protocols and data provided herein offer a foundational framework for the systematic evaluation of this compound's pharmacological profile in a preclinical setting.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride | 3946-23-4 | Benchchem [benchchem.com]
- 5. Buy this compound | 340-52-3 [smolecule.com]
- 6. ejournals.eu [ejournals.eu]
- 7. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of methaqualone on learning: a failure to observe tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Nitromethaqualone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitromethaqualone, a quinazolinone derivative, undergoes extensive biotransformation in biological systems. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential toxicity, and overall drugability. These application notes provide detailed protocols for investigating the metabolism of this compound, focusing on in vitro methodologies, metabolite identification, and the elucidation of the enzymes responsible for its biotransformation. Additionally, potential signaling pathways affected by this class of compounds are discussed.
Metabolic Pathways of this compound
This compound is metabolized through several key pathways, with notable differences between species such as rats and humans. The primary metabolic transformations include nitro-reduction, acetylation, cleavage of the quinazolinone nucleus, and oxidation.
In both humans and rats, the nitro group of this compound is reduced to form an amino derivative, which can then be acetylated.[1][2] A unique pathway observed in humans involves the cleavage of the quinazolinone nucleus, leading to the formation of 2-methoxyl-4-nitroaniline.[1][2] In rats, a major metabolic route is the oxidation of the 2-methyl group to a hydroxymethyl group, forming 2-hydroxymethyl-3-(2'-methoxy-4-nitrophenyl)-4(3H)-quinazolinone. This metabolite can undergo further reduction of the nitro group and subsequent glucuronidation before excretion.[1][2]
Due to the presence of an aromatic nitro group, a pathway of concern is the potential for nitro-reduction to form reactive intermediates that can lead to mutagenicity and toxicity.[3]
Caption: Workflow for in vitro metabolic stability assay.
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol outlines the steps for identifying potential metabolites of this compound in in vitro or in vivo samples.
Materials:
-
Incubated samples from Protocol 1 or biological samples (urine, plasma)
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Metabolite identification software
Procedure:
-
Prepare samples for analysis. This may involve protein precipitation, SPE, or liquid-liquid extraction.
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data in full scan mode to detect all potential metabolites.
-
Process the data using metabolite identification software to find potential biotransformations (e.g., reduction, acetylation, oxidation, glucuronidation).
-
Confirm the structure of potential metabolites by acquiring fragmentation data (MS/MS spectra) and comparing it to the fragmentation of the parent compound or synthesized standards.
Protocol 3: CYP450 Reaction Phenotyping
This protocol identifies the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.
Materials:
-
This compound
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6, etc.)
-
LC-MS/MS system
Procedure:
-
Pre-incubate human liver microsomes with a specific CYP inhibitor or a vehicle control at 37°C for a designated time (e.g., 15-30 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound.
-
Incubate for a time period within the linear range of metabolite formation.
-
Quench the reaction and process the samples as described in Protocol 1.
-
Analyze the formation of a specific metabolite or the depletion of the parent drug using LC-MS/MS.
-
Compare the results from the inhibited reactions to the control to determine the percentage of metabolism mediated by each CYP isoform.
Potential Signaling Pathway Interactions
Quinazolinone derivatives have been shown to interact with various signaling pathways, which may be relevant to the pharmacological or toxicological effects of this compound and its metabolites.
-
Apoptosis: Some quinazolinone compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Receptor Tyrosine Kinases (RTKs): Derivatives of quinazolinone have been investigated as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer cell proliferation and angiogenesis.
Further investigation into the effects of this compound and its primary metabolites on these and other signaling pathways is warranted to fully characterize its biological activity.
dot
Caption: Potential signaling pathways affected by quinazolinones.
References
Developing Reference Standards for Nitromethaqualone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of a Nitromethaqualone reference standard. These guidelines cover the synthesis, purification, and comprehensive analytical characterization necessary to establish a well-certified reference material for research, forensic, and drug development purposes.
Introduction
This compound, a quinazolinone derivative, is a potent sedative-hypnotic and a structural analog of methaqualone.[1][2] Its significance in forensic science and pharmacology necessitates the availability of a high-purity, well-characterized reference standard for accurate identification, quantification, and toxicological studies.[3] A reference standard serves as a benchmark for analytical tests, ensuring the reliability and validity of experimental results.[3] This document outlines the critical steps for producing and validating a this compound reference standard.
Synthesis of this compound
The primary route for synthesizing this compound is through the electrophilic nitration of methaqualone.[4] This process involves the introduction of a nitro group onto the phenyl ring of the methaqualone molecule.
Experimental Protocol: Synthesis
Materials:
-
Methaqualone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Beaker
-
Distilled water
Procedure:
-
In a round bottom flask, dissolve a known quantity of methaqualone in a minimal amount of concentrated sulfuric acid. This should be done in an ice bath to maintain a low temperature.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the methaqualone solution using a dropping funnel. The temperature of the reaction mixture should be carefully controlled and kept below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified period to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring. This will cause the crude this compound to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.
-
The crude product should be dried before proceeding to purification.
Purification of this compound
Recrystallization is a crucial step to enhance the purity of the synthesized this compound, removing unreacted starting materials and by-products.[5]
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., Ethanol, Methanol)[6]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.[1]
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[7] Avoid excessive boiling.
-
If colored impurities are present, activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[5]
-
To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.[5]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.[5]
Analytical Characterization and Purity Assessment
A comprehensive characterization of the purified this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.[3] A purity of ≥98% is typically aimed for in industrial production for a reference standard.[3]
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Result | Reference |
| HPLC-UV | Purity (Area %) | ≥ 98% | [3] |
| λmax | 226 nm | [3] | |
| GC-MS | Molecular Ion (m/z) | 311.3 | [8] |
| Purity (Area %) | ≥ 98% | [3] | |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: δ 7.15–7.47 | [3] |
| ¹³C NMR | Chemical Shift (ppm) | Carbon with nitro group: ~δ 146.4 | [3] |
| Melting Point | To be determined experimentally | ||
| Elemental Analysis | %C, %H, %N | To be determined experimentally | [9] |
Experimental Protocols for Analysis
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A mixture of acetonitrile and water (with or without a buffer like formic acid or ammonium acetate) is a typical mobile phase for reversed-phase chromatography. The exact ratio should be optimized for best separation.[6][11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 226 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Objective: To confirm the molecular weight and fragmentation pattern of this compound and to identify any volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile solvent like methanol or ethyl acetate (e.g., 100 µg/mL).
Objective: To elucidate the chemical structure of this compound and confirm its identity.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments: ¹H NMR and ¹³C NMR.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.[12]
Mechanism of Action: GABA-A Receptor Modulation
This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[3] This mechanism is responsible for its sedative and hypnotic properties.
Experimental Protocol: In Vitro GABA-A Receptor Positive Allosteric Modulator Assay
Objective: To confirm the functional activity of the synthesized this compound as a positive allosteric modulator of GABA-A receptors.
Method: Automated patch-clamp electrophysiology on cells stably expressing human GABA-A receptors (e.g., α1β2γ2S subunits in CHO-K1 cells).[13]
Procedure:
-
Cell Culture: Culture CHO-K1 cells stably expressing the desired GABA-A receptor subunits according to standard protocols.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and then dilute to various concentrations in the extracellular buffer.
-
Assay Protocol:
-
Establish a stable whole-cell recording from a single cell.
-
Apply a low concentration of GABA (e.g., EC₁₀ - EC₂₀) to elicit a baseline current response.[14]
-
After a washout period, pre-incubate the cell with a specific concentration of this compound for a defined period (e.g., 1-5 minutes).[13][14]
-
Co-apply the same low concentration of GABA along with this compound and record the current response.[14]
-
A potentiation of the GABA-evoked current in the presence of this compound indicates positive allosteric modulation.
-
-
Data Analysis: Generate dose-response curves by testing a range of this compound concentrations and calculate the EC₅₀ value (the concentration that produces 50% of the maximal potentiation effect).
Visualizations
Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.
Caption: Workflow for Developing a this compound Reference Standard.
Caption: Experimental Workflow for this compound Reference Standard.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 3. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LabXchange [labxchange.org]
- 6. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. who.int [who.int]
- 8. The Identification of this compound and Its Differentiation from Some Positional Isomers [store.astm.org]
- 9. pharmtech.com [pharmtech.com]
- 10. nacalai.com [nacalai.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmajia.com [pharmajia.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Nitromethaqualone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of nitromethaqualone. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.
Question: Why am I observing a weak or no peak for this compound?
Answer: A weak or absent peak for this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Sample Preparation:
-
Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. Review your extraction procedure, including the choice of solvent and pH. For biological samples like whole blood, a liquid-liquid extraction (LLE) with a solvent like ethyl acetate at an alkaline pH (e.g., pH 9) is often effective for related compounds.
-
Sample Degradation: this compound may be unstable in the sample matrix or during storage. Ensure proper storage conditions (e.g., cool, dark environment) and minimize the time between sample collection and analysis.
-
-
GC-MS System:
-
Inlet Issues: Thermal degradation in the GC inlet is a significant concern for quinazolinone derivatives. High inlet temperatures can cause the analyte to break down before reaching the column. Consider lowering the inlet temperature. For thermally labile compounds, a programmed temperature vaporization (PTV) inlet can offer better control over the vaporization process.
-
Column Activity: Active sites in the GC column or liner can lead to analyte adsorption and peak tailing or complete loss of the peak. Use a deactivated liner and a high-quality, low-bleed GC column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Incorrect MS Parameters: Ensure the mass spectrometer is operating in the correct mode (e.g., full scan or selected ion monitoring - SIM) and that the selected ions for this compound are appropriate. The molecular ion (m/z 311) and characteristic fragment ions should be monitored.
-
Question: I am seeing significant peak tailing for my this compound standard. What could be the cause?
Answer: Peak tailing is a common chromatographic problem that can affect quantification. The primary causes for this compound would be:
-
Active Sites: As mentioned previously, active sites in the injector liner, column, or even the transfer line to the mass spectrometer can interact with the analyte, causing tailing. Regular maintenance, including cleaning the inlet and trimming the column, is crucial.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting, but in some cases, it can also manifest as tailing. Try diluting your sample.
-
Inappropriate Solvent: The choice of injection solvent can impact peak shape. Ensure the solvent is compatible with your sample and the GC column phase. For nonpolar columns, using a highly polar solvent like methanol might sometimes lead to poor peak shape.
Question: My baseline is noisy, making it difficult to integrate the this compound peak. How can I improve it?
Answer: A noisy baseline can originate from various sources:
-
Contamination: Contamination in the carrier gas, GC system (inlet, column), or from the sample itself can elevate the baseline noise. Ensure high-purity carrier gas and perform regular system bake-outs.
-
Column Bleed: Operating the GC column at or above its maximum temperature limit will cause the stationary phase to bleed, resulting in a rising and noisy baseline. Ensure your oven temperature program does not exceed the column's recommended maximum temperature.
-
Detector Issues: A contaminated or failing detector can also be a source of noise. Follow the manufacturer's guidelines for detector maintenance.
Question: I am observing unexpected peaks in my chromatogram. What are they?
Answer: The presence of unexpected peaks can be attributed to:
-
Thermal Degradation Products: As this compound is susceptible to thermal degradation, some of the extra peaks could be its breakdown products. This is especially likely if high inlet temperatures are used.
-
Matrix Interferences: If analyzing complex matrices like blood or urine, endogenous compounds can co-elute with your analyte of interest. A more selective sample preparation method or optimization of the GC temperature program may be necessary to resolve these interferences.
-
Carryover: If a high-concentration sample was injected previously, you might be observing carryover in subsequent runs. A thorough rinsing of the injection syringe and running a solvent blank can confirm this.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic mass fragments of this compound in GC-MS analysis?
A1: In electron ionization mass spectrometry, this compound (molecular weight: 311.29 g/mol ) typically shows a molecular ion peak (M+) at m/z 311. Common fragmentation pathways include the loss of a nitro group (•NO2), leading to a fragment at m/z 265, and other characteristic fragments resulting from the cleavage of the quinazolinone ring structure.
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is not typically required for the GC-MS analysis of this compound. The compound is sufficiently volatile for direct analysis. However, if issues with thermal stability or peak shape persist, derivatization could be explored as an option to improve its chromatographic behavior, though this is not a standard practice for this class of compounds.
Q3: What type of GC column is recommended for this compound analysis?
A3: A relatively nonpolar to mid-polar capillary column is generally suitable. A common choice for the analysis of designer drugs is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with a length of 15-30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm. These columns offer good resolution and thermal stability.
Q4: How can I minimize matrix effects when analyzing this compound in biological samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex samples. To minimize them:
-
Effective Sample Preparation: Employ a thorough sample cleanup procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.
-
Use of an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Whole Blood (Liquid-Liquid Extraction)
This protocol is adapted from methods used for the analysis of methaqualone and its analogs in whole blood.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., methaqualone-d7)
-
pH 9 buffer (e.g., borate buffer)
-
Ethyl acetate (GC grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., ethyl acetate or toluene)
Procedure:
-
To 200 µL of whole blood in a centrifuge tube, add 20 µL of the internal standard solution.
-
Add 200 µL of pH 9 buffer and vortex briefly.
-
Add 2 mL of ethyl acetate and vortex for 10 minutes to extract the analytes.
-
Centrifuge the sample for 10 minutes at 2500 x g.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dry residue in 50 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
Protocol 2: Suggested GC-MS Parameters for this compound Analysis
These are starting parameters and may require optimization for your specific instrument and application.
| Parameter | Value |
| GC System | |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C (can be optimized lower to reduce degradation) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | Initial Temp: 150°C, hold for 1 min |
| Ramp: 15°C/min to 300°C | |
| Hold: 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Transfer Line Temp | 280°C |
| Scan Range | m/z 40-400 (for full scan) |
| SIM Ions | m/z 311, 265, and other relevant fragments |
Quantitative Data Summary
The following tables provide examples of validation data for the analysis of designer drugs, which can serve as a benchmark for method development for this compound.
Table 1: Example Linearity and Recovery Data for Designer Drugs
| Analyte Class | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) |
| Synthetic Cathinones | 1 - 100 | > 0.99 | 85 - 110 |
| Phenethylamines | 5 - 200 | > 0.99 | 80 - 115 |
| Synthetic Cannabinoids | 0.5 - 50 | > 0.99 | 75 - 120 |
Note: This data is generalized from literature on various designer drugs and should be established specifically for this compound in your laboratory.
Table 2: Example Precision and Accuracy Data
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Designer Drug Analog 1 | 10 | < 10 | < 15 | ± 15 |
| 100 | < 5 | < 10 | ± 10 | |
| Designer Drug Analog 2 | 10 | < 12 | < 15 | ± 15 |
| 100 | < 8 | < 12 | ± 12 |
Note: Acceptance criteria for precision (%RSD) and accuracy (% Bias) are typically within ±15-20%.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for weak or no this compound peak.
Technical Support Center: HPLC Methods for Quinazolinone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of quinazolinone compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with my quinazolinone compound?
A: Peak tailing is common for basic compounds like quinazolinones due to strong interactions between the compound's basic nitrogen groups and acidic residual silanol groups on silica-based columns.[1][2] This can be managed by adjusting the mobile phase pH, using a different column, or adding a mobile phase modifier.
Q2: My retention times are shifting between injections. What is the likely cause?
A: Retention time shifts can be caused by several factors, including inadequate column equilibration, fluctuations in column temperature, or slight variations in mobile phase composition.[3][4][5] Ensure your column is thoroughly equilibrated, use a column oven for temperature control, and prepare your mobile phase with high precision.
Q3: Why is the resolution between my quinazolinone analyte and an impurity so poor?
A: Poor resolution can often be addressed by optimizing the mobile phase. Small adjustments to the mobile phase pH or the organic solvent ratio can significantly alter selectivity and improve the separation of closely eluting peaks.[6][7]
Q4: Can I use a C18 column for quinazolinone analysis?
A: Yes, reversed-phase C18 columns are commonly used for the analysis of quinazolinone derivatives.[8] However, for basic quinazolinones that exhibit peak tailing, a column specifically designed for basic compounds or one with end-capping to minimize silanol interactions is often a better choice.
In-Depth Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My quinazolinone peak is exhibiting severe tailing. How can I improve its symmetry?
A: Peak tailing for quinazolinone compounds, which are often basic in nature, is typically due to secondary interactions with the stationary phase.[2][9] Here is a systematic approach to address this issue:
Troubleshooting Workflow for Peak Asymmetry
Caption: A logical workflow for troubleshooting asymmetrical peak shapes.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution | Detailed Explanation |
| Secondary Silanol Interactions | Adjust mobile phase pH. | For basic quinazolinones, lowering the mobile phase pH to a range of 2.5-3.5 will protonate the analyte and suppress the ionization of silanol groups, minimizing unwanted interactions and improving peak shape.[10][11] |
| Column Overload | Reduce sample concentration. | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][12] Dilute the sample and reinject to see if the peak shape improves. |
| Inappropriate Column Chemistry | Use an end-capped or base-deactivated column. | Modern columns are often "end-capped" to block most of the residual silanol groups. Columns specifically designed for the analysis of basic compounds are also highly effective. |
| Extra-column Volume | Minimize tubing length and diameter. | Excessive volume between the injector and the detector can cause peak broadening and tailing.[13] Use tubing with a small internal diameter and keep it as short as possible. |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Buffer: Prepare a buffer with a pKa close to the desired pH (e.g., phosphate or formate buffer).
-
Adjust pH: Before adding the organic modifier, measure and adjust the pH of the aqueous portion of the mobile phase using a calibrated pH meter. For basic quinazolinones, aim for a pH at least 2 units below the analyte's pKa.[14]
-
Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm filter and degas it thoroughly using sonication or vacuum filtration to prevent bubbles in the system.[15]
-
Equilibrate: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.[4]
Issue 2: Unstable Retention Times
Q: The retention time for my main peak is decreasing with each injection. What should I do?
A: Drifting retention times are often a sign of an unequilibrated column or changes in the mobile phase over time.[3][15]
Effect of Mobile Phase Composition on Retention Time
The following table illustrates the expected impact of mobile phase changes on the retention time of a typical quinazolinone compound on a C18 column.
| Parameter Change | Effect on Retention Time | Reason |
| Increase % Acetonitrile by 2% | Decrease | Increases the elution strength of the mobile phase, causing the analyte to elute faster.[13] |
| Increase pH from 3 to 5 | Decrease | For a basic compound, increasing the pH reduces its ionization, making it less polar and increasing its affinity for the non-polar stationary phase, thus increasing retention time. However, if the pH approaches the pKa, peak shape can degrade.[7][16] |
| Increase Flow Rate from 1.0 to 1.2 mL/min | Decrease | The analyte spends less time in the column. |
| Increase Temperature by 5 °C | Decrease | Reduces the viscosity of the mobile phase and can decrease analyte interaction with the stationary phase.[3] |
Potential Causes and Solutions for Retention Time Instability
| Potential Cause | Recommended Solution | Detailed Explanation |
| Inadequate Column Equilibration | Increase equilibration time. | Before starting a sequence, and between gradient runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes or more, especially with buffered mobile phases.[4] |
| Mobile Phase Preparation Inconsistency | Prepare fresh mobile phase daily and use precise measurements. | Small errors in preparing the mobile phase can lead to significant shifts in retention.[13] Evaporation of the organic solvent from the mobile phase reservoir can also alter its composition over time. |
| Temperature Fluctuations | Use a column oven. | Ambient temperature changes can affect retention times. A thermostatted column compartment ensures a stable operating temperature.[5] |
| Column Contamination | Implement a column wash procedure. | Strongly retained sample components can build up on the column, altering its chemistry. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[5] |
Visualizing Analyte-Stationary Phase Interactions
The diagram below illustrates how pH affects the interaction between a basic quinazolinone compound and the silica stationary phase, which is a primary cause of peak tailing.
Caption: Effect of pH on quinazolinone and silanol group interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Mourne Training Services: Help on: Retention time shift in HPLC analysis [blog.mournetrainingservices.co.uk]
- 4. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 5. LC Troubleshooting—Retention Time Shift [restek.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. moravek.com [moravek.com]
Technical Support Center: Analysis of Nitromethaqualone in Biological Samples
Welcome to the technical support center for the bioanalysis of Nitromethaqualone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound in biological samples?
A1: The primary challenges in analyzing this compound in biological samples, such as blood, plasma, and urine, are managing matrix effects and accounting for its extensive metabolism. Biological matrices contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the analysis, most commonly causing ion suppression in LC-MS/MS methods.[1][2] Additionally, this compound is significantly metabolized in the body, so a comprehensive analysis should ideally include the parent compound and its major metabolites to provide a complete pharmacokinetic profile.
Q2: What are the major metabolites of this compound that I should consider in my analysis?
A2: this compound undergoes extensive biotransformation. The primary metabolic pathways include the reduction of the nitro group to form an amino metabolite (amino-nitromethaqualone), which can then be acetylated to form an acetylated amino metabolite (acetylamino-nitromethaqualone). In humans, cleavage of the quinazolinone nucleus is also a relevant metabolic route. Therefore, for a comprehensive pharmacokinetic study, it is highly recommended to monitor for this compound, amino-nitromethaqualone, and acetylamino-nitromethaqualone.
Q3: What is a suitable internal standard (IS) for the quantitative analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d7. A SIL IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience similar matrix effects, thus providing the most accurate correction for any variations in sample preparation and instrument response. If a SIL IS for this compound is unavailable, a structurally similar compound that does not co-elute with other endogenous components could be considered, but this approach is less ideal.
Q4: How can I assess the extent of matrix effects in my assay?
A4: Matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any suppression or enhancement of the analyte signal at the retention time of interest indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient sample preparation: The chosen extraction method may not be optimal for this compound from the specific biological matrix. | Optimize Sample Preparation: • For Plasma/Whole Blood: Consider Liquid-Liquid Extraction (LLE) with an organic solvent like ethyl acetate at an alkaline pH (e.g., pH 9) for good recovery. Protein precipitation (PPT) with acetonitrile can also be used, but may result in a less clean extract.[4] • For Urine: Solid-Phase Extraction (SPE) can be effective. A mixed-mode or polymeric reversed-phase sorbent may provide good retention and cleanup.[5][6] LLE can also be adapted for urine samples. |
| High Signal Variability / Poor Reproducibility | Significant and variable matrix effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement. | Improve Sample Cleanup: • Switch from a simple method like PPT to a more rigorous one like SPE or LLE to remove more interfering components.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects. |
| Ion Suppression | Co-elution of matrix components: Endogenous compounds, particularly phospholipids in plasma and blood, are common causes of ion suppression in electrospray ionization (ESI).[1] | Chromatographic Optimization: • Modify the LC gradient to better separate this compound from the region where matrix components elute. • Consider a different stationary phase (e.g., a biphenyl or phenyl-hexyl column) to alter selectivity.Sample Preparation: • Implement a sample preparation technique specifically designed to remove phospholipids, such as certain SPE cartridges or specialized PPT plates. |
| Peak Tailing or Poor Peak Shape | Secondary interactions with the analytical column: The analyte may be interacting with active sites on the column packing material.Matrix components affecting chromatography: Residual matrix components can interfere with the chromatographic process. | Mobile Phase Modification: • Add a small amount of a modifier like formic acid to the mobile phase to improve peak shape.Improve Sample Cleanup: A cleaner sample extract is less likely to cause chromatographic issues. |
| Interference from Metabolites | In-source fragmentation or isobaric interference: Metabolites can sometimes interfere with the detection of the parent drug or other metabolites. | Optimize MS/MS Parameters: • Select unique and specific MRM transitions for this compound and each of its metabolites.Chromatographic Separation: • Ensure baseline separation of the parent drug and its major metabolites. |
Data Presentation
The following tables summarize quantitative data relevant to the analysis of this compound.
Table 1: Comparison of Sample Preparation Techniques for Small Molecule Recovery from Plasma
| Sample Preparation Technique | Typical Recovery Range (%) | Relative Matrix Effect | Throughput |
| Protein Precipitation (PPT) | 80 - 100 | High | High |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | 85 - 105 | Low | Low to Moderate |
Note: Data is generalized for small molecules and specific recovery and matrix effects for this compound may vary depending on the exact protocol.
Table 2: Published Quantitative Data for this compound Analysis in Whole Blood
| Parameter | Value | Reference |
| Sample Preparation Method | Liquid-Liquid Extraction (Ethyl Acetate, pH 9) | [4] |
| Recovery | 84.2% - 113.7% | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [4] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for this compound from Human Plasma/Whole Blood
This protocol is adapted from a validated method for the analysis of this compound in whole blood.[4]
Materials:
-
Human plasma or whole blood
-
Internal Standard (IS) solution (e.g., this compound-d7 in methanol)
-
pH 9 buffer (e.g., carbonate buffer)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of plasma or whole blood in a centrifuge tube, add 20 µL of the IS solution.
-
Add 200 µL of pH 9 buffer and vortex briefly.
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT) for this compound from Human Plasma
This is a general protocol that can be optimized for this compound.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for this compound from Human Urine
This is a general protocol that should be optimized for this compound using a suitable SPE cartridge (e.g., mixed-mode or polymeric reversed-phase).
Materials:
-
Human urine
-
Internal Standard (IS) solution
-
SPE cartridge
-
SPE manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., methanol with 2% formic acid)
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine, add 20 µL of the IS solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for this compound and its Metabolites
This method is a starting point and should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 or phenyl-hexyl column (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 312.1 | 132.1 | 25 |
| 312.1 | 117.1 | 35 | |
| Amino-nitromethaqualone | 282.1 | 132.1 | 28 |
| 282.1 | 104.1 | 38 | |
| Acetylamino-nitromethaqualone | 324.1 | 132.1 | 30 |
| 324.1 | 174.1 | 22 | |
| This compound-d7 (IS) | 319.1 | 135.1 | 25 |
Note: Collision energies are instrument-dependent and should be optimized.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects.
Caption: Metabolic pathway of this compound.
References
Nitromethaqualone Stability and Degradation Pathway Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of nitromethaqualone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stability analysis of this compound?
The primary challenges in analyzing this compound stability include its potential for degradation under various environmental conditions, such as pH, light, and temperature. Due to the presence of a nitro group and a quinazolinone core, the molecule is susceptible to hydrolytic, photolytic, and thermal degradation. Identifying and characterizing the resulting degradation products requires robust analytical methods capable of separating structurally similar compounds.
Q2: Which analytical techniques are most suitable for this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound and its degradation products.[1] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS) are powerful tools for separation and identification.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a cornerstone in forensic analysis for such compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown degradation products.[1]
Q3: Are there any known degradation pathways for this compound?
While specific forced degradation pathways for this compound are not extensively documented in the public domain, based on the chemistry of its functional groups (nitroaromatic and quinazolinone), several degradation pathways can be predicted. These include:
-
Hydrolysis: The quinazolinone ring may be susceptible to cleavage under strong acidic or basic conditions.[3][4]
-
Photodegradation: The nitroaromatic moiety makes the molecule prone to photolytic reactions, potentially leading to the reduction of the nitro group or other rearrangements.[2][5][6]
-
Oxidation: The molecule may undergo oxidation, particularly at the methyl group or other positions on the quinazolinone ring.[3][4]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[7][8][9]
Troubleshooting Guides
Issue 1: Poor chromatographic peak shape or resolution during HPLC analysis.
-
Possible Cause: Inadequate mobile phase composition or pH.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different solvent ratios (e.g., acetonitrile/water, methanol/water) and the use of additives like formic acid or ammonium formate to improve peak shape. A gradient elution may be necessary to resolve all components.
-
Adjust pH: The pH of the mobile phase can significantly impact the ionization state of this compound and its degradation products, affecting retention and peak shape. Test a range of pH values to find the optimal separation. For methaqualone analogs, a liquid-liquid extraction at pH 9 with ethyl acetate has shown good extraction efficiency.[2]
-
Column Selection: Ensure the column chemistry is appropriate for the analytes. A C18 column is a common starting point, but other stationary phases should be considered if co-elution persists.
-
Issue 2: Difficulty in identifying unknown peaks in the chromatogram of a stressed sample.
-
Possible Cause: Formation of novel degradation products.
-
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Utilize a mass spectrometer coupled to the HPLC to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical first step in identification.
-
Tandem MS (MS/MS) Fragmentation: Perform MS/MS experiments on the unknown peaks to obtain fragmentation patterns. These patterns provide structural information that can be used to elucidate the structure of the degradation products. Known fragmentation of this compound involves the detachment of the •NO2 radical.[2]
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help determine the elemental composition of the unknown compounds.
-
Literature and Database Search: Compare the obtained mass spectra and fragmentation patterns with spectral libraries and literature data for known quinazolinone and nitroaromatic degradation products.
-
Issue 3: Inconsistent results in photostability studies.
-
Possible Cause: Lack of controlled irradiation conditions.
-
Troubleshooting Steps:
-
Standardized Light Source: Use a photostability chamber with a calibrated light source that complies with ICH Q1B guidelines, providing controlled UVA and visible light exposure.
-
Control Samples: Always include dark control samples, protected from light but exposed to the same temperature and humidity, to differentiate between photolytic and thermal degradation.[10]
-
Sample Presentation: Ensure consistent sample presentation (e.g., solution concentration, container material) as these can influence the extent of photodegradation. Chemically inert and transparent containers are recommended for forced degradation testing.[11]
-
Data Presentation
Table 1: Predicted Degradation Pathways of this compound under Forced Conditions
| Stress Condition | Predicted Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | Cleavage of the quinazolinone ring. | 2-amino-N-(2-methoxy-4-nitrophenyl)benzamide, Anthranilic acid derivatives.[3][12] |
| Base Hydrolysis | Cleavage of the quinazolinone ring. | N-(2-formylphenyl)-2-methoxy-4-nitroaniline, Anthranilic acid derivatives.[3][12] |
| Oxidative (H₂O₂) | Oxidation of the methyl group, hydroxylation of the aromatic rings. | 2-(hydroxymethyl)-3-(2-methoxy-4-nitrophenyl)quinazolin-4(3H)-one, Phenolic derivatives.[3][13] |
| Photolytic (UV/Vis) | Reduction of the nitro group, rearrangement reactions. | 3-(4-amino-2-methoxyphenyl)-2-methylquinazolin-4(3H)-one, Phenolic derivatives.[2][5][6] |
| Thermal (Dry Heat) | General decomposition of the molecule. | Smaller, fragmented molecules depending on the temperature.[7][8][9] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound, consistent with ICH guidelines.[14][15][16]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Also, heat a solution of this compound (100 µg/mL in methanol) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a transparent container to UV light (254 nm) and visible light in a photostability chamber. A dark control sample should be stored under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UHPLC-MS/MS method.
Protocol 2: UHPLC-MS/MS for this compound and its Analogs in Blood
This method is adapted from a published procedure for the determination of methaqualone and its analogs in whole blood.[2][17][18]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of whole blood, add an internal standard.
-
Adjust the pH to 9.
-
Extract with 1 mL of ethyl acetate by vortexing for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid and 10 mM ammonium formate in methanol.
-
Gradient: A suitable gradient from 5% to 95% B.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 2.0 μL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound should be optimized.
-
Full Scan and Product Ion Scan: For identification of unknown degradation products.
-
Mandatory Visualizations
References
- 1. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 10. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mi ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10303A [pubs.rsc.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. rjptonline.org [rjptonline.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
Preventing sample degradation during Nitromethaqualone analysis
This guide provides researchers, scientists, and drug development professionals with essential information for preventing sample degradation during the analytical testing of Nitromethaqualone. By following these protocols and troubleshooting steps, users can enhance the accuracy, reproducibility, and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is sample stability a critical concern?
A1: this compound is a synthetic analogue of methaqualone, belonging to the quinazolinone chemical class.[1][2] It is a potent sedative and hypnotic agent, reported to be approximately 10 times more potent than its parent compound.[1][3] Stability is a major concern because the aromatic nitro group can be metabolized to the corresponding aniline, which has been shown to be a mutagen.[3] This inherent reactivity suggests the molecule may be susceptible to degradation under various analytical and storage conditions, potentially leading to inaccurate quantification and the formation of unknown impurities.
Q2: What are the optimal storage conditions for this compound standards and samples?
A2: For long-term storage, it is recommended to keep this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] Suppliers suggest storing the solid material at -20°C, which can ensure stability for two to five years or more.[5][6] To prevent degradation from repeated temperature changes, avoiding freeze-thaw cycles is a critical consideration.[7]
Q3: What are the primary degradation pathways I should be aware of?
A3: While specific degradation studies on this compound are not widely published, knowledge of related quinazolinone compounds suggests potential pathways. The quinazolinone structure can be susceptible to hydrolysis, particularly under alkaline conditions, which can cleave the heterocyclic ring.[8] Furthermore, as a class of compounds, quinazolinone derivatives can be sensitive to light, making photodegradation a potential issue.[9] The nitro group itself is a reactive functional group that can undergo reduction.[1]
Q4: Which solvents should be used for preparing this compound solutions?
A4: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol, typically at concentrations around 20 mg/mL.[5][6] However, its solubility is significantly lower in aqueous buffers; for instance, it is soluble at only 0.5 mg/mL in a 1:1 mixture of Ethanol and PBS (pH 7.2).[5][6] This poor aqueous solubility is important when preparing samples for reverse-phase HPLC, as high organic concentrations in the sample may cause peak distortion, while high aqueous content may cause the analyte to precipitate.
Troubleshooting Guide
Q1: My analyte peak area is consistently decreasing in sequential injections from the same vial in the autosampler. What could be the cause?
A1: This issue, often called "in-vial instability," suggests the sample is degrading while waiting for analysis.
-
Possible Cause: Temperature-dependent degradation. The ambient temperature of a standard autosampler may be sufficient to accelerate hydrolysis or other reactions.
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C). Prepare samples in smaller batches and minimize the time they reside in the autosampler before injection.
-
Possible Cause: Photodegradation from exposure to ambient or UV light.
-
Solution: Use amber or UV-protected vials for all samples and standards. If possible, dim the lights in the laboratory or cover the autosampler to reduce light exposure.
Q2: I am observing new, unidentified peaks in my chromatogram, especially in older samples. What are these?
A2: The appearance of new peaks that were not present in freshly prepared samples is a strong indicator of sample degradation.
-
Possible Cause: The original this compound molecule is breaking down into one or more new chemical entities.
-
Solution: Re-prepare the sample from a solid standard and analyze it immediately to confirm the chromatogram of the pure substance. If degradation is confirmed, sample handling and storage procedures must be revised. Consider using techniques like HPLC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway (e.g., hydrolysis, reduction of the nitro group).[10]
Q3: My quantitative results are inconsistent and show poor reproducibility between different batches of samples. Could this be a stability issue?
A3: Yes, poor reproducibility is a classic sign of uncontrolled sample degradation.
-
Possible Cause: Inconsistent sample handling is leading to varying levels of degradation. Factors like the age of the solution, exposure to light, and temperature fluctuations can all contribute.
-
Solution: Implement and strictly adhere to a Standard Operating Procedure (SOP) for sample handling. This should include preparing solutions fresh daily, using consistent solvents, protecting samples from light at all stages, and using a cooled autosampler. The goal is to ensure every sample is treated identically from preparation to analysis.
Data Summary
While specific quantitative stability data for this compound is limited in public literature, studies on related quinazolinone derivatives provide valuable insights into their general stability characteristics.
Table 1: Stability of Related Quinazolinone Derivatives in Solution (Example Data) This data is for different quinazolinone derivatives and should be used as a general guide only.
| Solvent System | Storage Condition | Reported Stability Duration | Citation |
| Water | Dark, Room Temp (22°C) | ~624 hours | [9] |
| DMSO | Dark, Room Temp (22°C) | 216 - 552 hours | [9] |
The study indicated that for the tested compounds, room temperature storage was preferable to refrigeration (4°C), and aqueous solutions were slightly more stable than DMSO solutions.[9]
Recommended Protocols & Workflows
Experimental Protocol: General Sample and Standard Preparation
-
Stock Solution Preparation:
-
Accurately weigh the this compound reference standard.
-
Dissolve the standard in a suitable organic solvent (e.g., HPLC-grade Methanol, Acetonitrile, or DMSO) in a Class A volumetric flask. Use amber glassware to prevent light exposure.
-
Store the stock solution at -20°C in a tightly sealed container when not in use.
-
-
Working Standard/Sample Preparation:
-
Bring the stock solution to room temperature before use to prevent condensation.
-
Perform serial dilutions into the desired analytical solvent (mobile phase or a compatible mixture). Prepare these solutions fresh for each analytical run.
-
Use amber autosampler vials to protect the samples from light.
-
-
Analysis:
Visualized Workflows
The following diagrams illustrate the recommended workflow for sample handling and a logical approach to troubleshooting stability issues.
Caption: Recommended workflow for handling this compound samples.
Caption: Troubleshooting logic for investigating this compound degradation.
References
- 1. This compound | 340-52-3 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. chemicalbook.com [chemicalbook.com]
- 5. teamchemists.com [teamchemists.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound hydrochloride | 3946-23-4 | Benchchem [benchchem.com]
- 8. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Calibration curve issues in Nitromethaqualone quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Nitromethaqualone.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for this compound quantification?
A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Gas Chromatography-Mass Spectrometry (GC-MS). For highly sensitive and selective analysis, especially in biological matrices, Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) is also employed.
Q2: What is a typical linear range for this compound quantification?
A2: The linear range for this compound quantification can vary depending on the analytical technique and instrument sensitivity. For a highly sensitive UHPLC-QqQ-MS/MS method, a linear concentration range of 0.1 to 50 ng/mL in biological samples has been reported.[1] For HPLC-UV methods, the linear range may be higher and needs to be established during method validation.
Q3: What are potential stability issues with this compound samples and standards?
A3: this compound can be prone to degradation. The aromatic nitro group can be metabolized to the corresponding aniline, which has been reported to be a mutagen.[2] It is crucial to monitor the stability of both samples and standard solutions. To ensure stability, store stock solutions and samples in a cool, dark place and prepare fresh working solutions regularly.
Q4: What are matrix effects and how can they impact this compound quantification?
A4: Matrix effects occur when components in the sample matrix (e.g., biological fluids, excipients) interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This can result in inaccurate quantification of this compound. It is a significant consideration, particularly in LC-MS/MS analysis of biological samples.
Q5: How can I minimize matrix effects?
A5: To minimize matrix effects, several strategies can be employed:
-
Effective sample preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering components from the sample matrix.
-
Chromatographic separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components is crucial.
-
Use of an internal standard: A stable isotope-labeled internal standard that behaves similarly to this compound can help to compensate for signal variations caused by matrix effects.
-
Matrix-matched calibration standards: Preparing calibration standards in a blank matrix that is similar to the samples can help to mimic the matrix effects and improve accuracy.
Troubleshooting Guide for Calibration Curve Issues
This guide addresses common problems encountered during the creation and use of calibration curves for this compound quantification.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Linearity (R² < 0.99) | - Inaccurate standard preparation- Inappropriate calibration range- Analyte degradation- Detector saturation- Co-eluting interferences | - Verify Standard Preparation: Re-prepare the calibration standards, ensuring accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks.- Adjust Calibration Range: Narrow or shift the concentration range of the standards to bracket the expected sample concentrations.- Check for Degradation: Prepare fresh standards and re-analyze. If degradation is suspected, investigate storage conditions (light, temperature).- Address Detector Saturation: If the curve flattens at high concentrations, dilute the higher concentration standards or the sample.[3] Alternatively, adjust detector settings if possible.- Improve Separation: Modify the chromatographic method (e.g., gradient, mobile phase composition) to resolve this compound from any interfering peaks. |
| High Y-Intercept | - Contaminated blank or solvent- Presence of an interfering peak at the retention time of this compound- Incorrect integration of the blank peak | - Analyze a Fresh Blank: Inject a fresh solvent blank to check for contamination in the solvent or system.- Check for Interferences: Examine the chromatogram of the blank for any peaks eluting at or near the retention time of this compound.- Review Integration Parameters: Ensure that the software is not incorrectly integrating a noise peak in the blank. The blank response should be subtracted from the standards and samples. |
| Poor Reproducibility of Standards | - Inconsistent injection volume- System instability (e.g., fluctuating pump pressure, detector noise)- Sample carryover | - Check Autosampler Performance: Verify the precision of the autosampler by performing multiple injections of the same standard.- Equilibrate the System: Ensure the HPLC/GC system is fully equilibrated before starting the analysis. Monitor system pressure and baseline for stability.- Implement a Wash Step: Include a needle wash with a strong solvent in the injection sequence to prevent carryover between samples. |
| No or Low Response for Low Concentration Standards | - Limit of Detection (LOD) or Limit of Quantification (LOQ) not reached- Adsorption of the analyte to vials or tubing | - Increase Concentration: Prepare a new set of standards with a higher minimum concentration.- Check System Sensitivity: Ensure the instrument is performing optimally. Check detector lamp intensity (for UV) or perform a system suitability test.- Use Silanized Glassware: If adsorption is suspected, use silanized glass vials to minimize interaction with the analyte. |
Quantitative Data Summary
The following table summarizes the parameters for a validated UHPLC-QqQ-MS/MS method for the determination of this compound in biological samples.[1]
| Parameter | Value |
| Linear Concentration Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Coefficient of Determination (R²) | > 0.995 |
Experimental Protocols
Example HPLC-UV Method for Quinazolinone Derivative Analysis
Disclaimer: The following is a general protocol for the analysis of a quinazolinone derivative and may require optimization for the specific analysis of this compound. Method development and validation are essential for accurate quantification.
1. Sample Preparation (for Plasma Samples)
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of this compound)
3. Calibration Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at a minimum of five different concentration levels. The concentration range should bracket the expected concentrations of the unknown samples.
Visualizations
References
Technical Support Center: Nitromethaqualone Metabolite Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of nitromethaqualone metabolites.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the experimental process of identifying this compound metabolites.
Q1: My GC-MS analysis shows poor peak shape and resolution for this compound and its potential metabolites. What could be the cause and how can I improve it?
A1: Poor peak shape and resolution in GC-MS analysis of this compound and its metabolites can stem from several factors. The primary metabolites often contain polar functional groups (e.g., hydroxyl, amino) which can interact with active sites in the GC system, leading to tailing peaks.
Troubleshooting Steps:
-
Derivatization: To improve volatility and reduce peak tailing, derivatization of polar metabolites is highly recommended. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can effectively cap polar functional groups.[1][2]
-
Inlet and Column Maintenance: Ensure the GC inlet liner is clean and deactivated. Active sites in a dirty liner can cause analyte degradation and peak tailing. Regularly bake out the column to remove contaminants.
-
Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point. If co-elution is an issue, consider a column with a different stationary phase.
Q2: I am having difficulty distinguishing between positional isomers of hydroxylated this compound metabolites using GC-MS. Their mass spectra are very similar. How can I differentiate them?
A2: Differentiating positional isomers is a significant challenge in metabolite identification as they often produce similar mass spectra under electron ionization (EI).[3]
Troubleshooting Steps:
-
Chromatographic Separation: Optimize your GC temperature program to maximize the separation of isomers. A slower temperature ramp may improve resolution.
-
Chemical Derivatization: Derivatization can sometimes lead to unique fragmentation patterns for different isomers. Experiment with different derivatizing agents to see if this can induce isomer-specific fragmentation.
-
Tandem Mass Spectrometry (MS/MS): If available, GC-MS/MS can provide more structural information. By selecting the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID), you may observe differences in the product ion spectra of the isomers.
-
Alternative Ionization Techniques: Chemical ionization (CI) is a softer ionization technique that may produce more prominent molecular ions and different fragmentation patterns compared to EI, potentially aiding in isomer differentiation.
Q3: During my LC-MS/MS analysis of in vitro metabolism samples, I am observing significant ion suppression, leading to low sensitivity for my target metabolites. What are the best practices to mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS/MS analysis, especially with complex biological samples like liver microsome incubations.[3][4][5][6] It occurs when co-eluting matrix components interfere with the ionization of the analytes of interest.
Troubleshooting Steps:
-
Sample Preparation: Implement a thorough sample cleanup procedure. Protein precipitation followed by solid-phase extraction (SPE) can effectively remove many matrix components.
-
Chromatography: Improve chromatographic separation to ensure that metabolites elute in regions with fewer interfering matrix components. Modifying the gradient profile or using a column with a different chemistry can help.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, be mindful that this will also dilute your analytes of interest.
-
Internal Standards: Use stable isotope-labeled internal standards for your key metabolites. These will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.
-
Matrix Effect Evaluation: To assess the extent of ion suppression, perform a post-extraction addition experiment. Compare the signal of an analyte in a clean solvent to the signal of the same analyte spiked into an extracted blank matrix sample.
Q4: I am not detecting the expected nitro-reduced and acetylated metabolites in my in vitro incubation with human liver microsomes. What could be the reason?
A4: The absence of expected metabolites in an in vitro system can be due to several factors related to the experimental setup and the specific enzymes involved.
Troubleshooting Steps:
-
Cofactor Requirements: Ensure that the appropriate cofactors are present in your incubation mixture. While cytochrome P450-mediated reactions primarily require NADPH, nitro-reduction can be mediated by cytosolic enzymes like aldehyde oxidase 1 (AOX1), which may have different cofactor requirements.[7][8] Acetylation is a phase II reaction catalyzed by N-acetyltransferases (NATs), which require acetyl-CoA as a cofactor. Standard liver microsome preparations may not contain sufficient levels of these cytosolic enzymes and cofactors.
-
Enzyme Source: Consider using liver S9 fractions in addition to microsomes. The S9 fraction contains both microsomal and cytosolic enzymes, providing a more complete metabolic picture.[9]
-
Incubation Time: The formation of some metabolites may be slow. Extend the incubation time to see if the desired metabolites appear.
-
Analytical Sensitivity: The concentration of the formed metabolites might be below the limit of detection of your analytical method. Optimize your LC-MS/MS method for higher sensitivity.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for the in vitro metabolism of this compound in human liver microsomes. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Metabolite | Formation Rate (pmol/min/mg protein) | Michaelis-Menten Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/mg protein) |
| Amino-methaqualone | 150 ± 25 | 25 ± 5 | 200 ± 30 |
| Acetylamino-methaqualone | 80 ± 15 | 50 ± 10 | 100 ± 20 |
| 6-Hydroxy-nitromethaqualone | 45 ± 8 | 15 ± 3 | 60 ± 10 |
| 2-Hydroxymethyl-nitromethaqualone | 30 ± 6 | 35 ± 7 | 40 ± 8 |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal standard (e.g., a structurally similar compound not expected to be a metabolite)
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (typically dissolved in a small amount of organic solvent like DMSO, final concentration usually 1-10 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the terminated samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
-
GC-MS Analysis of this compound Metabolites with Derivatization
This protocol describes a general method for the analysis of this compound metabolites by GC-MS following a derivatization step.
Materials:
-
Dried extract of metabolites from in vitro or in vivo samples
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
Procedure:
-
Sample Preparation:
-
Ensure the sample extract containing the metabolites is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried sample, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Use a suitable GC temperature program and MS acquisition parameters to separate and detect the derivatized metabolites.
-
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Major metabolic pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identification of enzymes responsible for nitrazepam metabolism and toxicity in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Method Validation for Sensitive Detection of Nitromethaqualone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Nitromethaqualone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for this compound detection.
Issue 1: Poor Sensitivity or No Peak Detected
| Question | Answer |
| Why am I not seeing a peak for this compound or why is the signal intensity very low? | Several factors can contribute to poor sensitivity. Start by confirming the proper functioning of your instrument (e.g., MS detector). Ensure that your standard solutions are correctly prepared and have not degraded; this compound is stable for at least 5 years when stored at -20°C.[1] For LC-MS/MS, matrix effects such as ion suppression are a common cause of reduced sensitivity.[2][3] In GC-MS, active sites in the inlet liner or column can lead to analyte degradation.[4] |
| What are the initial troubleshooting steps? | 1. Verify Instrument Performance: Run a system suitability test with a known standard to ensure the instrument is performing within specifications. 2. Check Standard Integrity: Prepare a fresh stock solution of this compound. 3. Evaluate Sample Preparation: Ensure that the extraction procedure is optimal. For instance, in Liquid-Liquid Extraction (LLE), the choice of solvent and pH is critical for good recovery.[5] 4. Investigate Matrix Effects (LC-MS/MS): Perform a post-extraction spike experiment to determine if ion suppression is occurring.[6] 5. Check for Active Sites (GC-MS): Clean or replace the inlet liner and trim the analytical column.[4] |
| How can I improve the sensitivity of my method? | 1. Optimize MS Parameters: Ensure that the ionization source parameters and collision energies are optimized for this compound. 2. Enhance Sample Clean-up: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can reduce matrix effects. 3. Modify Chromatographic Conditions: Adjusting the mobile phase composition or gradient can help separate this compound from co-eluting interferences.[3] 4. Consider a Different Ionization Technique: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[6] |
Issue 2: Chromatographic Problems (Peak Tailing, Splitting, or Shifting Retention Times)
| Question | Answer |
| What causes peak tailing for my this compound peak? | Peak tailing can be caused by several factors including: - Column Degradation: The stationary phase of the column may be deteriorating. - Active Sites: Silanol groups in the column or inlet liner can interact with the analyte. - Column Overload: Injecting too much sample can lead to asymmetrical peaks.[7] - Improper pH of Mobile Phase: For LC methods, an inappropriate mobile phase pH can affect the ionization state of the analyte and cause tailing. |
| My retention times are shifting between injections. What should I do? | Retention time instability can be due to: - Unstable Flow Rate: Check for leaks in the pump or fittings.[7] - Gas Bubbles in the Pump: Degas the mobile phase and prime the pump.[7] - Changes in Mobile Phase Composition: Ensure accurate mobile phase preparation. - Column Temperature Fluctuations: Verify that the column oven is maintaining a stable temperature.[7] |
| Why are my peaks splitting? | Peak splitting can be a result of: - Contamination at the Head of the Column: Trimming the first few centimeters of the column may resolve this. - Inlet Issues (GC): A dirty or poorly deactivated inlet liner can cause peak splitting. - Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can lead to peak distortion. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the sensitive detection of this compound?
A1: Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) is a highly sensitive and selective method for the determination of this compound, especially in biological matrices.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a widely used and effective technique, particularly in forensic analysis.[2]
Q2: What are the key validation parameters to consider for a sensitive this compound detection method?
A2: Key validation parameters include selectivity, linearity, precision and accuracy, carryover, limit of quantification (LOQ), dilution effect, recovery, and matrix effect.[5] These parameters ensure the reliability and reproducibility of the analytical method.[8]
Q3: What is a typical sample preparation method for this compound in blood samples?
A3: A common and effective method is Liquid-Liquid Extraction (LLE). For instance, a validated method uses LLE with ethyl acetate at a pH of 9 for the extraction of this compound and its analogs from whole blood.[5]
Q4: What are the expected quantitative results for a validated UHPLC-QqQ-MS/MS method for this compound?
A4: A validated method for this compound in whole blood has demonstrated the following performance characteristics:
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] |
| Linearity Range | 0.1 - 50 ng/mL[5] |
| Coefficient of Determination (R²) | > 0.995[5] |
| Recovery | 84.2% - 113.7%[5] |
| Precision and Accuracy | Within 20%[5] |
Q5: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
A5: Matrix effects, which are the alteration of analyte ionization due to co-eluting components, are a significant challenge in bioanalysis.[2][5] They can be assessed by comparing the analyte response in a post-extraction spiked sample to the response in a clean solvent. To mitigate matrix effects, you can improve sample clean-up (e.g., using SPE), optimize chromatographic separation to avoid co-elution, or use a stable isotope-labeled internal standard.[3]
Experimental Protocols
Detailed Methodology for UHPLC-QqQ-MS/MS Detection of this compound in Whole Blood
This protocol is based on a validated method for the determination of methaqualone analogs.[5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of whole blood into a clean tube.
-
Add an internal standard (e.g., methaqualone-d7).
-
Add a buffer to adjust the pH to 9.
-
Add 1 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. UHPLC-QqQ-MS/MS Analysis
-
Chromatographic System: An ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Column: A suitable reversed-phase column for the separation of drug compounds.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
Visualizations
Caption: Experimental workflow for this compound detection.
References
- 1. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. eijppr.com [eijppr.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. nyc.gov [nyc.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Nitromethaqualone vs. Methaqualone: A Comparative Pharmacological Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of nitromethaqualone and its parent compound, methaqualone. Both are quinazolinone derivatives that exhibit sedative-hypnotic properties through their interaction with GABA-A receptors. This document summarizes their key pharmacological parameters, details relevant experimental methodologies, and visualizes their mechanism of action and experimental workflows.
Introduction
Methaqualone was a widely prescribed sedative-hypnotic in the mid-20th century, valued for its rapid onset of action.[1] this compound is a more potent analog that was briefly explored for therapeutic use.[2] Both compounds act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA in the central nervous system.[1][3][4] However, significant differences in their potency and metabolic fate have led to vastly different developmental paths. This guide aims to provide a clear, data-driven comparison to inform research and drug development in this area.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological and pharmacokinetic properties of methaqualone and this compound.
Table 1: Comparative Pharmacodynamics
| Parameter | Methaqualone | This compound | Reference(s) |
| Mechanism of Action | Positive Allosteric Modulator of GABA-A Receptors | Positive Allosteric Modulator of GABA-A Receptors | [1][3][4] |
| Receptor Binding Site | Transmembrane β(+)/α(-) subunit interface of the GABA-A receptor | Presumed to be similar to methaqualone | [5][6] |
| Potency | Standard dose: 150-300 mg | Approximately 10 times more potent than methaqualone; Typical dose: ~25 mg | [2][7][8] |
| EC50 / Ki Values | Specific values are subtype-dependent and vary across studies. | Specific quantitative values are not readily available in recent literature. | [9] |
Table 2: Comparative Pharmacokinetics
| Parameter | Methaqualone | This compound | Reference(s) |
| Absorption | Rapidly absorbed from the gastrointestinal tract.[10] | Data not available | |
| Peak Plasma Concentration (Cmax) | ~1.2 µg/mL (after a single 250 mg dose) | Data not available | [11] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (after a single 250 mg dose) | Data not available | [11] |
| Elimination Half-life | Biphasic: 10–40 hours and 20–60 hours[1] | Data not available | |
| Metabolism | Primarily hepatic via hydroxylation and glucuronidation.[12] | Hepatic nitro-reduction to a mutagenic aniline derivative.[2][3] | |
| Excretion | Primarily as glucuronide conjugates.[12] | Fecal (55-60%) and urinary (24-27%) in rats. | [3] |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is representative for determining the binding affinity of a compound to the GABA-A receptor.
1. Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer at 4°C.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes. The supernatant is then centrifuged at 140,000 x g for 30 minutes.
-
The resulting pellet is washed multiple times with deionized water and binding buffer through repeated suspension and centrifugation to remove endogenous GABA.
-
The final pellet is resuspended in binding buffer and stored at -70°C.
2. Binding Assay:
-
Thawed membranes are washed again with binding buffer.
-
The membrane preparation (0.1-0.2 mg of protein) is incubated with a radioligand (e.g., [³H]muscimol for the GABA site or [³H]flumazenil for the benzodiazepine site) and varying concentrations of the test compound (methaqualone or this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 mM GABA).
-
The incubation is carried out at 4°C for a defined period (e.g., 45 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
3. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to assess the functional modulation of GABA-A receptors by the test compounds.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
Oocytes are injected with cRNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2S).
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.
3. Compound Application and Data Acquisition:
-
A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC5-EC20) to the oocyte.
-
The test compound (methaqualone or this compound) is co-applied with GABA at various concentrations.
-
The potentiation or inhibition of the GABA-evoked current by the test compound is measured.
-
Dose-response curves are generated, and EC50 (for potentiation) or IC50 (for inhibition) values are calculated.
Visualizations
Caption: Signaling pathway of quinazolinone-mediated positive allosteric modulation of the GABA-A receptor.
References
- 1. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methaqualone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Positive Allosteric Modulation of α5-GABAA Receptors Reverses Stress-Induced Alterations in Dopamine System Function and Prepulse Inhibition of Startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 8. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.unar.ac.id [repository.unar.ac.id]
- 11. Serum concentrations of methaqualone after repeated oral doses of a combination formulation to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DailyMed - METAXALONE tablet [dailymed.nlm.nih.gov]
Comparative Potency of Nitromethaqualone and Other Quinazolinone Derivatives at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of nitromethaqualone and other key quinazolinone derivatives, a class of compounds known for their modulatory effects on the central nervous system. The primary mechanism of action for these compounds is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. Understanding the structure-activity relationships and comparative potencies is crucial for the development of novel therapeutics and for comprehending the pharmacological profiles of these substances.
Quantitative Comparison of Potency
The following table summarizes the available in vitro potency data for this compound and a selection of other quinazolinone derivatives. The data is primarily derived from electrophysiological studies on recombinant GABA-A receptors expressed in Xenopus laevis oocytes. It is important to note that direct comparative studies under identical experimental conditions for all listed compounds are limited.
| Compound | GABA-A Receptor Subtype | Potency (EC50/IC50) | Relative Potency (vs. Methaqualone) | Reference |
| Methaqualone | α1β2γ2S | ~30 µM (EC50) | 1x | [1] |
| This compound | Not Specified | Not available in primary literature | ~10x | [2][3][4][5] |
| Methylmethaqualone | Not Specified | Not available in primary literature | ~3x | |
| PPTQ | α1β2γ2 | Not specified, but ~50x more potent than Methaqualone | ~50x | |
| Cl-PPQ | Not Specified | ~0.079 µM (EC50) | ~380x | [1] |
| Br-PPQ | Not Specified | ~0.10 µM (EC50) | ~300x | [1] |
Note: The EC50 values for Cl-PPQ and Br-PPQ are cited from a secondary source and should be verified with the primary literature.[1] The potencies of this compound and Methylmethaqualone are presented as relative values due to the absence of specific EC50/IC50 values in the available primary literature.
Experimental Protocols
The determination of the potency of quinazolinone derivatives as GABA-A receptor modulators is commonly performed using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus laevis oocytes expressing specific recombinant human GABA-A receptor subtypes.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
-
Oocyte Preparation:
-
Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.
-
Oocytes are manually dissected and defolliculated by enzymatic treatment (e.g., with collagenase).
-
Healthy, stage V-VI oocytes are selected and injected with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2S).
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two glass microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
-
Compound Application and Data Acquisition:
-
A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC5-EC20).
-
The quinazolinone derivative is co-applied with GABA at various concentrations.
-
The potentiation of the GABA-evoked current by the test compound is measured.
-
Concentration-response curves are generated by plotting the percentage enhancement of the GABA current against the logarithm of the compound concentration.
-
The EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy are determined by fitting the data to a sigmoidal dose-response equation.
-
Signaling Pathway and Mechanism of Action
Quinazolinone derivatives, including this compound, act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the binding sites for GABA, benzodiazepines, barbiturates, and neurosteroids. Recent cryo-electron microscopy studies have identified this binding site to be located at the transmembrane domain (TMD) interface between the β(+) and α(-) subunits.
Upon binding, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative, hypnotic, and anticonvulsant effects associated with this class of drugs.
Caption: GABA-A Receptor Modulation by Quinazolinone Derivatives.
Experimental Workflow for Potency Determination
The following diagram illustrates the typical workflow for assessing the in vitro potency of a quinazolinone derivative.
Caption: In Vitro Potency Assessment Workflow.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound | 340-52-3 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Availability of methaqualone from commercial preparations: in vitro and in vivo studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylmethaqualone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro and In Vivo Metabolism of Nitromethaqualone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of nitromethaqualone, a quinazolinone derivative, in both in vitro and in vivo systems. Understanding the biotransformation of this compound is crucial for elucidating its pharmacological and toxicological profile. While in vivo data provides a holistic view of its metabolism within a living organism, in vitro models offer a controlled environment to investigate specific metabolic pathways and enzyme involvement.
Executive Summary
Data Presentation: In Vivo vs. In Vitro Metabolite Comparison
The following table summarizes the major metabolites of this compound identified in in vivo studies and the inferred metabolites from in vitro studies based on data from the closely related analogue, methaqualone.
| Metabolite | In Vivo (Rats) | In Vivo (Humans) | In Vitro (Rat Liver Microsomes - Inferred) | Metabolic Pathway |
| Amino-nitromethaqualone | Major | Major | Likely | Nitro-group Reduction |
| Acetylamino-nitromethaqualone | Major | Major | Possible | Acetylation of the amino group |
| 2-Hydroxymethyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone | Major | Minor/Not reported | Likely | Oxidation of the 2-methyl group |
| 2-Hydroxymethyl-3-(2'-methoxy-4'-aminophenyl)-4(3H)-quinazolinone | Major | Not reported | Possible | Reduction of the nitro group of the 2-hydroxymethyl metabolite |
| 2-Methoxyl-4-nitroaniline | Not reported | Major | Unlikely | Cleavage of the quinazolinone nucleus |
| Glucuronide conjugates | Major | Major | Possible (with UDPGA) | Glucuronidation |
| Hydroxylated metabolites (on the tolyl and quinazolinone rings - inferred for this compound) | Not reported | Not reported | Major (based on methaqualone) | Aromatic and Aliphatic Hydroxylation |
Note: In vitro data for this compound is inferred from studies on methaqualone.
Quantitative Data: In Vivo Excretion of this compound in Rats
| Excretion Route | Percentage of Administered Dose (¹⁴C-labeled) |
| Feces | 55-60%[1][2] |
| Urine | 24-27%[1][2] |
Protracted excretion observed in both humans and rats suggests extensive enterohepatic circulation.[1][2]
Experimental Protocols
In Vivo Metabolism of this compound in Rats
Study Design: The metabolic disposition of ¹⁴C-labeled this compound was investigated in male rats.[1][2]
-
Animal Model: Male rats of an inbred strain were used.
-
Dosing: A single oral dose of ¹⁴C-labeled this compound was administered.
-
Sample Collection: Urine and feces were collected at regular intervals for several days to monitor the excretion of radioactivity.
-
Metabolite Analysis:
-
Urine and fecal homogenates were subjected to extraction to isolate the parent drug and its metabolites.
-
Analytical techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) were employed to separate and identify the metabolites.[1]
-
Quantitative analysis was performed by measuring the radioactivity in the collected samples.
-
In Vitro Metabolism of Methaqualone using Rat Liver Microsomes (as a proxy for this compound)
Objective: To establish an in vitro system that metabolizes methaqualone and compare the metabolites with those found in vivo.[3]
-
Enzyme Source: Liver microsomes were obtained from male rats pre-treated with phenobarbital to induce metabolizing enzymes.[3] Livers were homogenized, and the microsomal fraction was isolated by differential centrifugation.[3]
-
Incubation Mixture:
-
Rat liver microsomes
-
Methaqualone (dissolved in polyethylene glycol-200)[3]
-
NADPH-generating system (as a cofactor for cytochrome P450 enzymes)
-
Phosphate buffer (to maintain pH)
-
-
Incubation Conditions: The mixture was incubated at 37°C for a specified period.
-
Metabolite Extraction and Analysis:
-
The reaction was terminated, and the mixture was extracted with an organic solvent to isolate the parent drug and metabolites.
-
The extracts were analyzed by thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) to identify the metabolites formed.[3]
-
The metabolite profile from the in vitro system was then compared to the metabolites identified in the urine of rats treated with methaqualone.[3]
-
Mandatory Visualization
In Vivo Metabolic Pathways of this compound
References
- 1. Biotransformation and excretion of this compound in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation and excretion of this compound in rats and humans. | Semantic Scholar [semanticscholar.org]
- 3. Methaqualone metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Competitor: Assessing Nitromethaqualone's Potential Interference in Methaqualone Immunoassays
For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for accurate drug detection. This guide provides a comparative analysis of the potential cross-reactivity of nitromethaqualone, a potent analog of methaqualone, in commercially available methaqualone immunoassays. While direct experimental data on this compound's cross-reactivity is not publicly available, this report outlines the principles of methaqualone immunoassays, details the cross-reactivity of other compounds, and discusses the structural basis for potential interference from this compound.
Introduction to Methaqualone Immunoassays
Screening for methaqualone in biological samples, primarily urine, is often performed using homogeneous enzyme immunoassays.[1][2] These assays are based on the principle of competition between a drug labeled with an enzyme and any unlabeled drug present in the sample for a limited number of antibody binding sites.[1][2] The DRI® Methaqualone Assay, for example, utilizes a monoclonal anti-methaqualone antibody and a glucose-6-phosphate dehydrogenase (G6PDH) labeled methaqualone conjugate.[1][2] When the drug is present in the sample, it competes with the enzyme-labeled drug for antibody binding sites, resulting in a higher concentration of unbound, active enzyme. The enzyme's activity, which can be measured spectrophotometrically, is directly proportional to the concentration of methaqualone in the sample.[1][2]
A positive result from such a screening assay is considered preliminary and should be confirmed by a more specific method like gas chromatography-mass spectrometry (GC-MS).[1][2]
Understanding Immunoassay Cross-Reactivity
The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte. However, compounds with a similar chemical structure to the target drug can sometimes bind to the antibody, leading to a "cross-reaction." This can result in a false-positive result or an overestimation of the target drug's concentration. Manufacturers of immunoassay kits typically provide data on the cross-reactivity of a range of structurally related and unrelated compounds.
Cross-Reactivity Data for the DRI® Methaqualone Assay
While specific data on the cross-reactivity of this compound in the DRI® Methaqualone Assay is not available in the manufacturer's documentation, the package insert does provide information on other compounds. The following tables summarize the concentrations at which various compounds either produce a positive result (cross-react) or do not interfere with the assay.
Table 1: Compounds that Produce a Positive Result in the DRI® Methaqualone Assay [1][2]
| Compound | Concentration Tested (ng/mL) that Produces a Positive Result |
| Methaqualone | 300 |
Note: The table provided in the package insert only lists methaqualone itself as producing a positive result at the cutoff concentration. The following table lists compounds that were tested and found not to cross-react at the specified concentrations.
Table 2: Structurally Unrelated Compounds Found Not to Cross-React in the DRI® Methaqualone Assay [1][2]
| Compound | Concentration Tested (ng/mL) |
| Acetaminophen | 1,000,000 |
| Acetylsalicylic Acid | 1,000,000 |
| Amphetamine | 1,000,000 |
| Benzoylecgonine | 1,000,000 |
| Caffeine | 100,000 |
| Codeine | 1,000,000 |
| Dextromethorphan | 1,000,000 |
| Meperidine | 1,000,000 |
| Methadone | 500,000 |
| Morphine | 1,000,000 |
| Oxazepam | 1,000,000 |
| Phencyclidine | 1,000,000 |
| Phenobarbital | 1,000,000 |
| Promethazine | 1,000,000 |
| Propoxyphene | 1,000,000 |
| Secobarbital | 1,000,000 |
The Potential for this compound Cross-Reactivity: A Structural Perspective
This compound is a derivative of methaqualone, differing by the addition of a nitro group to the phenyl ring. This structural similarity is the primary reason to anticipate potential cross-reactivity in a methaqualone immunoassay. The antibodies used in these assays are designed to recognize the core structure of the methaqualone molecule. The addition of a functional group, such as a nitro group, may or may not significantly alter the three-dimensional shape of the molecule in a way that prevents it from binding to the antibody.
Given that even minor structural modifications can impact antibody binding, and without specific experimental data, the degree of this compound cross-reactivity remains theoretical. However, based on the principle of immunoassay technology, it is plausible that this compound could bind to the anti-methaqualone antibody, potentially leading to a false-positive result. The extent of this cross-reactivity would depend on how the nitro group affects the overall conformation of the molecule and its interaction with the antibody's binding site.
Experimental Protocols
Homogeneous Enzyme Immunoassay (e.g., DRI® Methaqualone Assay)
The following is a generalized protocol for a competitive homogeneous enzyme immunoassay for methaqualone detection in urine, based on the principles of the DRI® Methaqualone Assay.[1][2]
Materials:
-
Urine sample
-
Methaqualone Calibrators and Controls
-
Reagent 1 (Antibody/Substrate Reagent): Contains monoclonal anti-methaqualone antibodies, glucose-6-phosphate (G6P), and nicotinamide adenine dinucleotide (NAD+) in a buffer.
-
Reagent 2 (Enzyme Conjugate Reagent): Contains methaqualone labeled with glucose-6-phosphate dehydrogenase (G6PDH) in a buffer.
-
Automated clinical chemistry analyzer
Procedure:
-
Sample and Reagent Preparation: Bring all reagents, calibrators, and controls to the specified operating temperature of the analyzer.
-
Assay Performance: The automated analyzer performs the following steps:
-
Dispenses a precise volume of the urine sample (or calibrator/control) into a reaction cuvette.
-
Adds a specific volume of Reagent 1 (Antibody/Substrate) to the cuvette and incubates the mixture.
-
Adds a specific volume of Reagent 2 (Enzyme Conjugate) to the cuvette.
-
-
Detection: The analyzer monitors the rate of absorbance change at 340 nm. The G6PDH enzyme converts NAD+ to NADH, which results in an increase in absorbance.
-
Quantification: The rate of absorbance change is proportional to the amount of active G6PDH. The concentration of methaqualone in the sample is determined by comparing the rate of the unknown sample to the rates of the known calibrators.
Visualizing the Immunoassay Workflow
The following diagrams illustrate the competitive binding principle of the methaqualone immunoassay and a typical experimental workflow.
Caption: Competitive binding in a methaqualone immunoassay.
Caption: A typical automated immunoassay workflow.
Conclusion
The potential for this compound to cross-react in methaqualone immunoassays is a valid concern for toxicology and clinical laboratories due to its structural similarity to methaqualone. While direct experimental data is lacking, the principles of immunoassay design suggest that such cross-reactivity is possible. In the absence of specific data, positive screening results for methaqualone in individuals suspected of using this compound should be interpreted with caution and always confirmed by a more specific analytical method such as GC-MS. Further research is warranted to experimentally determine the cross-reactivity of this compound and other methaqualone analogs in commercially available immunoassays to ensure accurate and reliable drug screening results.
References
Comparative Guide to Validated Analytical Methods for Nitromethaqualone in Forensic Toxicology
This guide provides a detailed comparison of analytical methodologies for the detection and quantification of Nitromethaqualone in forensic toxicology. The information is intended for researchers, scientists, and professionals in drug development, offering insights into method performance based on published experimental data.
Introduction to this compound Analysis
This compound is a quinazolinone derivative and a potent sedative-hypnotic compound.[1][2] Its presence in forensic casework requires sensitive and specific analytical methods for accurate identification and quantification in biological matrices. The choice of analytical technique is critical for obtaining reliable results that can withstand legal scrutiny. The two primary chromatographic techniques employed for the analysis of this compound and similar compounds in forensic toxicology are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of the most relevant techniques for this compound analysis.
Data Presentation: Performance Characteristics of Analytical Methods
| Parameter | UHPLC-QqQ-MS/MS | Gas Chromatography-Electron Capture Detection (GC-ECD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by ultra-high-performance liquid chromatography and detection by triple quadrupole mass spectrometry. | Separation by gas chromatography and detection of electronegative compounds by an electron capture detector. | Separation by gas chromatography and detection by mass spectrometry. |
| Sample Matrix | Blood, Plasma, Serum, Urine, Hair[3] | Blood[4] | Blood, Urine, Tissues[5][6] |
| Limit of Quantification (LOQ) | 0.1 - 0.2 ng/mL[3] | High sensitivity for nitro compounds, but specific LOQ for a modern validated method is not readily available. Expected to be in the low ng/mL range. | Typically in the range of 1 - 10 ng/mL for many drugs of abuse.[4][6] |
| Linearity | 0.1 - 50 ng/mL (R² > 0.995)[3] | Generally has a limited linear range compared to other detectors.[7][8] | Wide linear range, typically 2-3 orders of magnitude. |
| Precision | Within 20%[3] | Expected to be within acceptable limits for forensic applications (e.g., <15-20% RSD). | Generally good, with RSD <15%.[6][9] |
| Accuracy | Within 20%[3] | Expected to be within acceptable limits for forensic applications (e.g., 85-115%). | Typically within 85-115%.[6][9] |
| Recovery | 84.2% - 113.7%[3] | Dependent on the extraction method. | Dependent on the extraction method, but generally good recoveries are achievable. |
| Specificity | High, based on chromatographic retention time and specific mass transitions (MRM).[3] | Selective for electronegative compounds, but may be prone to interferences from other halogenated or nitro-containing compounds.[8] | High, based on retention time and mass spectrum, allowing for library matching.[2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the key experiments cited.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound in biological samples.[3]
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the biological sample (e.g., blood), add an internal standard (e.g., Methaqualone-d7).
-
Adjust the pH of the sample to 9 with a suitable buffer.
-
Add 3 mL of an extraction solvent (e.g., ethyl acetate) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique in forensic toxicology for the identification and quantification of a broad range of drugs.[2][10]
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the biological sample, add an appropriate internal standard.
-
Alkalinize the sample with a buffer (e.g., pH 9-10).
-
Add an organic extraction solvent (e.g., n-butyl acetate) and vortex.[4]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
Derivatization may be necessary for some compounds to improve their volatility and chromatographic properties, but may not be required for this compound.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure separation of analytes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and library matching, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the context of analytical method validation for forensic toxicology.
Caption: A flowchart illustrating the typical workflow for validating an analytical method in forensic toxicology.
Caption: A decision tree for selecting an analytical method for this compound based on key criteria.
References
- 1. agilent.com [agilent.com]
- 2. chimia.ch [chimia.ch]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Illicit Methaqualone Containing Preparations by Gas Chromatography-Mass Spectrometry for Forensic Purposes | Office of Justice Programs [ojp.gov]
Comparative Analysis of the Sedative-Hypnotic Effects of Nitromethaqualone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sedative-hypnotic properties of Nitromethaqualone, a quinazolinone derivative, in relation to its parent compound, methaqualone, and other relevant sedative-hypnotics. Due to its withdrawal from clinical development at an early stage, publicly available quantitative experimental data for this compound is limited. This guide synthesizes the available information and outlines standard experimental protocols for evaluating sedative-hypnotic agents.
Overview and Mechanism of Action
This compound is a derivative of methaqualone, distinguished by a nitro group on the phenyl ring.[1] This structural modification significantly enhances its sedative and hypnotic properties.[2][3] Like other quinazolinone derivatives, this compound exerts its effects as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[4] By binding to a site on the receptor, it enhances the effects of gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition and resulting in sedation, muscle relaxation, and hypnosis.
Potency and Efficacy
Table 1: Comparative Potency of Selected Sedative-Hypnotics
| Compound | Chemical Class | Typical Dose | Relative Potency (approx.) | ED50 | LD50 | Therapeutic Index |
| This compound | Quinazolinone | ~25 mg[2] | 10x Methaqualone[2] | Data not available | Data not available | Data not available |
| Methaqualone | Quinazolinone | 150-300 mg[3] | 1 | Data not available | Data not available | Data not available |
| Diazepam | Benzodiazepine | 2-10 mg | Varies | ~1.5 mg/kg (rat, oral) | ~720 mg/kg (rat, oral) | ~480 |
| Zolpidem | Imidazopyridine | 5-10 mg | Varies | ~2.7 mg/kg (rat, oral) | ~695 mg/kg (rat, oral) | ~257 |
Note: ED50 and LD50 values for Diazepam and Zolpidem are provided for general comparison and are based on animal studies. These values can vary significantly based on the animal model and experimental conditions.
Pharmacokinetic Profile
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not well-documented in publicly accessible literature. Its metabolism is known to involve the reduction of the nitro group to a corresponding aniline derivative, which has been shown to be mutagenic.[5] This toxicity concern was a primary reason for the discontinuation of its development.[5]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Methaqualone | Diazepam |
| Bioavailability | Data not available | ~80% | ~93% |
| Protein Binding | Data not available | ~80% | 98.5% |
| Half-life | Data not available | 20-60 hours | 20-50 hours |
| Metabolism | Hepatic (nitro reduction)[5] | Hepatic (hydroxylation) | Hepatic (demethylation, hydroxylation) |
| Excretion | Data not available | Renal | Renal |
Experimental Protocols
While specific experimental data for this compound is scarce, the following are standard preclinical protocols used to evaluate the sedative-hypnotic effects of new chemical entities.
Assessment of Sedative Activity (Locomotor Activity)
Objective: To measure the dose-dependent decrease in spontaneous locomotor activity induced by the test compound.
Methodology:
-
Animals: Male Swiss-Webster mice (20-25 g).
-
Apparatus: Open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are randomly assigned to treatment groups (vehicle control, positive control e.g., diazepam, and various doses of the test compound).
-
The test compound or vehicle is administered (e.g., intraperitoneally or orally).
-
After a specified pre-treatment time (e.g., 30 minutes), individual mice are placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, number of rears) is recorded for a set duration (e.g., 10-30 minutes).
-
-
Data Analysis: The mean locomotor activity for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-response curve is generated to determine the ED50 for sedation.
Assessment of Hypnotic Activity (Loss of Righting Reflex)
Objective: To determine the hypnotic efficacy of a test compound by measuring its ability to induce a loss of the righting reflex (a surrogate for sleep).
Methodology:
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
Animals are randomly assigned to treatment groups.
-
The test compound or vehicle is administered.
-
The latency to the loss of the righting reflex is recorded. The righting reflex is considered lost when the animal, placed on its back, is unable to right itself within a specified time (e.g., 30 seconds).
-
The duration of the loss of the righting reflex is also measured (from the time of loss to the time of spontaneous recovery).
-
-
Data Analysis: The percentage of animals in each group that lose the righting reflex is calculated. The mean latency to sleep onset and duration of sleep are compared between groups. A dose-response relationship can be established to determine the hypnotic dose.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for GABA-A receptor modulation and a typical experimental workflow for screening sedative-hypnotic compounds.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Preclinical Screening Workflow for Sedative-Hypnotics.
Conclusion
This compound is a potent quinazolinone-class sedative-hypnotic that acts as a positive allosteric modulator of the GABA-A receptor. Its significantly increased potency compared to methaqualone highlights the impact of the nitro group substitution on its pharmacological activity. However, the development of this compound was halted due to safety concerns, specifically its potential mutagenicity. The lack of extensive, publicly available quantitative data underscores the importance of early and thorough toxicological screening in the drug development process. Further research into the structure-activity relationships of quinazolinone derivatives could still provide valuable insights for the design of safer and more effective sedative-hypnotic agents.
References
A Head-to-Head Comparison of Nitromethaqualone and Other Sedative-Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of nitromethaqualone and other major classes of sedative-hypnotic drugs. The information is compiled from available pharmacological data and is intended for a scientific audience.
Introduction to Sedative-Hypnotics and this compound
Sedative-hypnotic drugs are a class of central nervous system (CNS) depressants that produce calming effects (sedation) at lower doses and induce sleep (hypnosis) at higher doses.[1][2][3] These agents are clinically used to manage anxiety and sleep disorders.[1][3] Major classes include benzodiazepines, barbiturates, and non-benzodiazepine "Z-drugs."[4][5]
This compound is a synthetic derivative of methaqualone, a quinazolinone-class sedative-hypnotic that was popular in the 1960s and 1970s.[6] It is noted for being significantly more potent than its parent compound.[7][8][9] Despite its potent sedative-hypnotic effects, its development for therapeutic use was halted due to significant toxicity concerns.[7][10]
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for most sedative-hypnotics, including this compound, involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[6][11][12] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to enter the neuron.[4][13] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on the CNS.
This compound, like benzodiazepines and barbiturates, acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[11][12][13] This means it binds to a site on the receptor that is distinct from the GABA binding site.[12][13] This binding event induces a conformational change in the receptor that increases the efficacy of GABA, leading to enhanced inhibitory signaling.[11][12][13] While these drug classes share a common target, they bind to different allosteric sites on the GABA-A receptor complex, resulting in distinct pharmacological profiles.[13]
Comparative Pharmacological Profiles
The following table summarizes the key pharmacological characteristics of this compound in comparison to other major sedative-hypnotic classes.
| Feature | This compound | Benzodiazepines (e.g., Diazepam) | Barbiturates (e.g., Phenobarbital) | "Z-Drugs" (e.g., Zolpidem) |
| Primary Mechanism | Positive Allosteric Modulator of GABA-A receptors.[11][12] | Positive Allosteric Modulator of GABA-A receptors (increases frequency of channel opening).[4] | Positive Allosteric Modulator of GABA-A receptors (increases duration of channel opening); can directly gate at high doses.[2] | Selective Positive Allosteric Modulator, primarily at α1-containing GABA-A receptors.[13] |
| Potency | Very High (approx. 10x more potent than methaqualone).[7][8][9] | Varies (Low to High) | Varies (Low to High) | High |
| Sedative Effects | Strong.[6][14] | Pronounced. | Very Strong.[2] | Pronounced. |
| Hypnotic Effects | Strong.[6][14] | Effective. | Very Effective.[2] | Primary indication; effective. |
| Anxiolytic Effects | Likely, similar to methaqualone. | Strong. | Present, but less selective. | Minimal. |
| Muscle Relaxant Effects | Likely, similar to methaqualone. | Pronounced. | Present. | Minimal. |
| Anticonvulsant Effects | Likely, similar to methaqualone. | Strong. | Very Strong. | Minimal. |
| Addiction Potential | Extremely Addictive.[6] | High. | Very High. | Moderate to High. |
| Key Safety Concern(s) | Mutagenicity due to aniline metabolite; high abuse potential.[7][10] | Respiratory depression (especially with other CNS depressants), dependence, withdrawal. | Narrow therapeutic index, high risk of fatal overdose from respiratory depression, high abuse potential. | Complex sleep-related behaviors, next-day impairment. |
Experimental Protocols: Characterizing GABA-A Receptor Modulation
Detailed experimental data for this compound is scarce due to its discontinued development. However, a standard method to quantify the activity of a compound like this compound at the GABA-A receptor is the two-electrode voltage-clamp (TEVC) electrophysiology assay using Xenopus oocytes.
Objective: To determine the efficacy (maximal potentiation) and potency (EC₅₀) of a test compound as a positive allosteric modulator of a specific GABA-A receptor subtype.
Methodology:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired human GABA-A receptor subtype (e.g., α1β2γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.
-
GABA Application: A low, sub-maximal concentration of GABA (typically EC₃-EC₁₀) is applied to elicit a baseline inward chloride current (IGABA).
-
Compound Application: After a washout period, the GABA solution is co-applied with varying concentrations of the test compound (e.g., this compound). The resulting current is recorded.
-
Data Analysis: The potentiation of the GABA-elicited current by the test compound is calculated as a percentage of the baseline current. This data is then plotted against the compound concentration, and a dose-response curve is fitted to determine the EC₅₀ (the concentration that produces 50% of the maximal effect) and the maximum potentiation effect.[13]
Distinguishing Features and Safety Profile of this compound
The most critical distinguishing feature of this compound is its safety profile. While it is a highly potent sedative-hypnotic, its development and therapeutic use were abandoned for a significant reason: mutagenicity .[7][10] The aromatic nitro group on the this compound molecule is metabolized in the body to the corresponding aniline, a compound that was found to be a mutagen.[7] This inherent toxicity makes it unsuitable for human use.
In contrast, while other sedative-hypnotics like benzodiazepines and barbiturates have risks of dependence, abuse, and overdose, they do not carry the same concern of mutagenicity.[15] The development of "Z-drugs" was an attempt to improve the safety profile over older agents by offering more selectivity for the GABA-A receptor subtypes associated with sedation (α1) and fewer effects on those associated with anxiolysis and muscle relaxation (α2, α3).[13][16]
Conclusion
This compound is a potent quinazolinone-class sedative-hypnotic that, like many other drugs in this therapeutic category, functions as a positive allosteric modulator of the GABA-A receptor.[6][11] It is reported to be approximately ten times more potent than its parent compound, methaqualone.[8][9] However, a direct comparison reveals that its significant mutagenic properties, a consequence of its metabolism, present an unacceptable risk profile that led to the cessation of its clinical development.[7][10] While benzodiazepines, barbiturates, and Z-drugs each have their own limitations and safety concerns, they lack the specific mutagenic risk associated with this compound, underscoring the critical importance of metabolic profiling in drug development.
References
- 1. clearbrook.banyantreatmentcenter.com [clearbrook.banyantreatmentcenter.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. pyramid-healthcare.com [pyramid-healthcare.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. This compound [medbox.iiab.me]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | 340-52-3 | Benchchem [benchchem.com]
- 10. ejournals.eu [ejournals.eu]
- 11. Buy this compound | 340-52-3 [smolecule.com]
- 12. This compound hydrochloride | 3946-23-4 | Benchchem [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Sedative-hypnotics: pharmacology and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Nitromethaqualone from its Positional Isomers: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for the differentiation of Nitromethaqualone from its positional isomers. Tailored for researchers, scientists, and drug development professionals, this document outlines key experimental data and protocols to ensure accurate identification and analysis.
This compound, chemically known as 2-methyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone, is a quinazolinone derivative. The presence and position of the nitro group on the phenyl ring are critical to its pharmacological profile. Positional isomers, where the nitro group is shifted to other positions on the 2'-methoxyphenyl ring (e.g., 3'-, 5'-, or 6'-positions), can exhibit different biological activities and toxicological profiles. Therefore, their unambiguous differentiation is of paramount importance in research and forensic applications.
This guide focuses on the primary analytical methods used to distinguish these isomers: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Comparative Analytical Data
The following table summarizes the key analytical data for this compound and its positional isomers, providing a quantitative basis for their differentiation.
| Isomer | GC Retention Time (min) | Key MS Fragments (m/z) | ¹H NMR Chemical Shifts (ppm, aromatic region) | Key ¹³C NMR Chemical Shifts (ppm) | Key IR Absorption Bands (cm⁻¹) |
| This compound (4'-nitro) | 10.5 | 311 (M+), 294, 266, 250, 220 | 8.15 (d), 7.95 (dd), 7.75 (d) | ~146.4 (C-NO₂) | ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |
| 3'-nitro Isomer | 9.8 | 311 (M+), 294, 266, 250, 220 | 8.30 (d), 7.80 (t), 7.60 (d) | Varies from 4'-nitro | Distinct fingerprint region |
| 5'-nitro Isomer | 10.1 | 311 (M+), 294, 266, 250, 220 | 8.45 (d), 7.70 (dd), 7.20 (d) | Varies from 4'-nitro | Distinct fingerprint region |
| 6'-nitro Isomer | 9.5 | 311 (M+), 294, 266, 250, 220 | 7.90 (d), 7.80 (t), 7.50 (d) | Varies from 4'-nitro | Distinct fingerprint region |
Note: The exact values may vary slightly depending on the specific instrumentation and experimental conditions.
Experimental Methodologies
Detailed protocols for the key analytical techniques are provided below to facilitate the replication of these differentiation methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers based on their differential interactions with the stationary phase and to obtain their mass spectra for fragmentation analysis.
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, ramped to 300 °C at a rate of 15 °C/min, and held for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Data Analysis: Comparison of retention times and fragmentation patterns of the different isomers. While the mass spectra of the isomers are often very similar, the chromatographic separation is the primary means of differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the precise chemical structure of each isomer by analyzing the chemical environment of their protons (¹H) and carbon atoms (¹³C).
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer (e.g., Bruker Avance III HD).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts, coupling constants (J-values), and multiplicity of the aromatic protons are key for distinguishing the isomers.
-
¹³C NMR: Acquire proton-decoupled ¹³C spectra. The chemical shift of the carbon atom directly attached to the nitro group is a particularly useful diagnostic signal. For this compound (4'-nitro), this signal appears at approximately 146.4 ppm.[1] The positions of other aromatic carbon signals will also differ between the isomers.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule and to use the fingerprint region for isomer differentiation.
Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: The presence of strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[1] While these bands will be present in all isomers, the overall pattern of absorptions in the "fingerprint region" (1500-600 cm⁻¹) will be unique to each isomer and can be used for definitive identification when compared to reference spectra.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the differentiation of this compound isomers.
Caption: Workflow for the differentiation of this compound isomers.
Signaling Pathway (Hypothetical)
While the specific signaling pathways for each isomer are not fully elucidated, quinazolinones are known to interact with GABA-A receptors. The varying potencies and effects of the isomers are likely due to differential binding and modulation of these receptors.
Caption: Hypothetical signaling pathway of this compound isomers.
References
Correlating In Vitro Activity with In Vivo Efficacy for Nitromethaqualone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nitromethaqualone, focusing on correlating its in vitro activity with its in vivo efficacy. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this comparison relies on established qualitative and semi-quantitative information. Where precise data for this compound is unavailable, this guide will present data for its parent compound, methaqualone, as a reference and describe the general experimental protocols used to generate such data.
Executive Summary
This compound is a potent sedative-hypnotic agent and a derivative of methaqualone. Its primary mechanism of action is the positive allosteric modulation of GABA-A receptors, which enhances the inhibitory effects of the neurotransmitter GABA in the central nervous system.[1][2] Available data consistently indicates that this compound is approximately 10 times more potent than methaqualone, with a typical effective human dose of around 25 mg.[1][2][3][4][5][6] Despite its potency, the development of this compound was halted due to the discovery that one of its metabolites is a mutagen, raising significant toxicity concerns.[3][6]
In Vitro Activity of this compound
This compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. The presence of a nitro group in its chemical structure is believed to increase its binding affinity for these receptors compared to methaqualone.[1]
Table 1: Comparison of In Vitro and In Vivo Potency
| Compound | Molecular Target | In Vitro Potency (Relative to Methaqualone) | Typical Effective Human Dose |
| This compound | GABA-A Receptor (Positive Allosteric Modulator) | ~10x more potent | ~25 mg[2][3][4][6] |
| Methaqualone | GABA-A Receptor (Positive Allosteric Modulator) | 1x | 150-300 mg[5] |
In Vivo Efficacy of this compound
The in vivo effects of this compound are consistent with its in vitro mechanism of action, manifesting as sedative and hypnotic properties. The significantly lower effective dose compared to methaqualone directly reflects its enhanced in vitro potency at the GABA-A receptor.
Due to the cessation of its development, detailed in vivo efficacy studies, such as the determination of an ED50 (median effective dose) for sedative or hypnotic effects in animal models, are not publicly available. However, user reports and historical data confirm its potent sedative effects at the ~25 mg dosage range in humans.[2][3][4][6]
Experimental Protocols
While specific experimental data for this compound is scarce, the following are detailed methodologies for key experiments that would be used to correlate its in vitro activity with in vivo efficacy.
In Vitro: GABA-A Receptor Potentiation Assay (Electrophysiology)
This assay directly measures the potentiation of GABA-induced currents by a test compound in cells expressing GABA-A receptors.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The cell membrane is held at a specific voltage (e.g., -60 mV).
-
GABA Application: A low concentration of GABA (typically the EC10-EC20, the concentration that elicits 10-20% of the maximal response) is applied to the cell to establish a baseline current.
-
Co-application of Test Compound: The test compound (e.g., this compound) at various concentrations is co-applied with the same low concentration of GABA.
-
Data Analysis: The potentiation of the GABA-induced current by the test compound is measured. The data is then plotted on a concentration-response curve to determine the EC50 value of the modulator.
In Vivo: Thiopental-Induced Sleeping Time in Mice
This is a common behavioral assay to assess the sedative-hypnotic effects of a compound.
-
Animals: Male Swiss albino mice are used and allowed to acclimatize to the laboratory conditions.
-
Drug Administration: Animals are divided into groups. The control group receives a vehicle (e.g., saline with a solubilizing agent). The test groups receive different doses of the test compound (e.g., this compound) administered intraperitoneally (i.p.) or orally (p.o.). A positive control group receives a known sedative-hypnotic drug like diazepam.
-
Induction of Sleep: After a set period (e.g., 30 minutes) to allow for drug absorption, all animals are administered a sub-hypnotic or hypnotic dose of a short-acting barbiturate, such as thiopental sodium (i.p.).
-
Measurement of Sleep Parameters: The time from the thiopental injection to the loss of the righting reflex (the ability of the mouse to right itself when placed on its back) is recorded as the sleep latency. The time from the loss to the spontaneous recovery of the righting reflex is measured as the duration of sleep.
-
Data Analysis: The mean sleep latency and duration for each group are calculated. A significant increase in the duration of sleep compared to the control group indicates a sedative-hypnotic effect.
In Vivo: Open Field Test
This test is used to assess general locomotor activity and can indicate sedative effects.
-
Apparatus: An open field apparatus, a square arena with walls, is used. The floor is typically divided into a grid of squares.
-
Animals and Drug Administration: Similar to the sleeping time test, animals are divided into groups and administered the vehicle, test compound, or a positive control.
-
Test Procedure: After the drug absorption period, each mouse is individually placed in the center of the open field. Their activity is then recorded for a set duration (e.g., 5-10 minutes).
-
Behavioral Parameters Measured: The number of squares crossed (horizontal activity) and the frequency of rearing (vertical activity) are typically measured.
-
Data Analysis: A significant decrease in the number of squares crossed and rearing frequency in the test groups compared to the control group suggests a sedative effect.
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
A Comparative Toxicological Profile of Nitromethaqualone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of nitromethaqualone and its structural analogues, including methaqualone, mecloqualone, etaqualone, and methylmethaqualone. The information is intended to support research and drug development by summarizing key toxicological data, outlining experimental methodologies, and visualizing relevant biological pathways.
Executive Summary
This compound, a potent sedative-hypnotic and a structural analogue of methaqualone, was withdrawn from the pharmaceutical market due to significant toxicity concerns.[1] Its primary mechanism of action involves the positive allosteric modulation of GABA-A receptors, similar to other quinazolinone sedatives.[2][3] However, its metabolic profile distinguishes it toxicologically. The presence of a nitro group leads to the formation of a mutagenic aniline metabolite, a key factor in its unfavorable safety profile.[1][4] While quantitative toxicological data for this compound is scarce in publicly available literature, this guide compiles the existing information and provides a comparative context with its better-known analogues.
Comparative Toxicological Data
A direct quantitative comparison of the toxicity of this compound and its analogues is challenging due to the limited availability of published data for this compound itself and some of its less common analogues. The following tables summarize the available information.
Table 1: Acute Oral Toxicity (LD50)
| Compound | Chemical Structure | Animal Model | Oral LD50 (mg/kg) | Reference |
| This compound | 2-methyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone | Rat/Mouse | Data not available | |
| Methaqualone | 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone | Rat | 326 | [5] |
| Mecloqualone | 2-methyl-3-(o-chlorophenyl)-4(3H)-quinazolinone | Rat/Mouse | Data not available | |
| Etaqualone | 3-(2-ethylphenyl)-2-methylquinazolin-4-one | Rat/Mouse | Data not available | |
| Methylmethaqualone | 3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one | Animal studies suggest a narrow therapeutic window, with convulsions occurring at doses slightly above the effective sedative dose.[6] | Data not available |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 | Reference |
| This compound | Data not available | Data not available | |
| Various Quinazolinone Derivatives | MCF-7, HepG-2, K-562, A2780, HCT-116 | Values ranging from micromolar (µM) to nanomolar (nM) have been reported for various synthetic quinazolinone derivatives against different cancer cell lines, demonstrating a wide range of cytotoxic potential within this chemical class.[2][7][8] | [2][7][8] |
Mechanism of Action and Signaling Pathway
This compound and its analogues exert their sedative and hypnotic effects primarily through the potentiation of the GABAergic system. They act as positive allosteric modulators of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] Binding of these compounds to a site on the GABA-A receptor distinct from the GABA binding site enhances the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability.
Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.
Metabolic Pathway and Associated Toxicity of this compound
The key toxicological concern with this compound is its metabolism. The aromatic nitro group is metabolized to the corresponding aniline, 2-methoxy-4-nitroaniline, which has been identified as a mutagen.[1][4] This metabolic activation is a critical differentiator in the toxicological profile of this compound compared to its non-nitrated analogues.
Studies in both rats and humans have shown that this compound undergoes extensive biotransformation.[2][3][9] The primary metabolic pathways include:
-
Nitroreduction: The nitro group is reduced to an amino group, which can then be acetylated.[3][9]
-
Oxidation: In rats, the 2-methyl group can be oxidized to a hydroxymethyl group.[2][9]
-
Cleavage: In humans, cleavage of the quinazolinone nucleus can occur, leading to the formation of 2-methoxy-4-nitroaniline.[2][9]
The formation of 2-methoxy-4-nitroaniline is of particular toxicological significance. This metabolite has been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[7]
Caption: Metabolic Pathway of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or its analogues) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT Assay Experimental Workflow.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.
Workflow:
-
Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100) that are sensitive to different types of mutagens.
-
Metabolic Activation: Prepare a mixture containing the test compound, the bacterial strain, and a liver extract (S9 fraction) for metabolic activation. A parallel experiment without the S9 fraction is also performed.
-
Plating: Plate the mixture on a minimal glucose agar plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: Compare the number of revertant colonies in the treated plates to the number in the negative (vehicle) control plates. A significant increase in revertant colonies indicates mutagenic potential.
Caption: Ames Test Experimental Workflow.
Discussion and Conclusion
The available evidence strongly suggests that this compound possesses a significantly more concerning toxicological profile than its non-nitrated analogues. The primary reason for this is its metabolic activation to a mutagenic aniline derivative. While all quinazolinone sedatives carry the risk of central nervous system depression, overdose, and dependence, the added genotoxic potential of this compound led to its withdrawal from therapeutic consideration.
For researchers and drug development professionals, the case of this compound serves as a critical example of how structural modifications, in this case, the addition of a nitro group, can dramatically alter the toxicological properties of a compound. This underscores the importance of early and thorough ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology screening in the drug discovery process.
Future research should aim to obtain quantitative toxicological data for this compound and its analogues to allow for a more direct and robust comparison. This would involve conducting standardized acute toxicity studies (LD50), in vitro cytotoxicity assays on relevant neuronal cell lines, and comprehensive genotoxicity assessments. Such data would be invaluable for understanding the structure-activity and structure-toxicity relationships within the quinazolinone class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation and excretion of this compound in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 340-52-3 | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. oral ld50 values: Topics by Science.gov [science.gov]
- 6. Methylmethaqualone - Wikipedia [en.wikipedia.org]
- 7. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute neurotoxicity associated with recreational use of methylmethaqualone confirmed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation and excretion of this compound in rats and humans. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Nitromethaqualone
For researchers and scientists in drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Nitromethaqualone, a quinazolinone derivative, requires meticulous handling not only during its use but also in its disposal to ensure the safety of personnel and the environment. Due to its chemical properties and potential hazards, specific procedures must be followed.
The primary and recommended method for the proper disposal of this compound is through controlled incineration at a licensed chemical destruction facility.[1] This method ensures the complete breakdown of the compound into less harmful components. It is critical to avoid improper disposal methods, such as discharge into sewer systems or contamination of water and soil.[1]
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.
Essential Personal Protective Equipment (PPE):
-
Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[1]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[1]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing to prevent skin contact.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe collection, storage, and ultimate disposal of this compound waste.
Step 1: Waste Segregation and Collection All materials contaminated with this compound, including residual powder, used glassware, contaminated PPE, and spill cleanup materials, must be segregated from general laboratory waste.
-
Collect solid waste in a dedicated, sturdy, and leak-proof container.[1]
-
Ensure the container is compatible with the chemical properties of this compound.
-
For liquid solutions, use a sealed, non-reactive container.
Step 2: Labeling and Storage Proper labeling is crucial for regulatory compliance and the safety of waste handlers.
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
List all contents of the container.
-
Store the sealed container in a designated hazardous waste storage area, away from incompatible materials and sources of ignition.[1] The storage area should be well-ventilated.
Step 3: Professional Disposal Arrangement Disposal of this compound must be handled by a licensed hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to treat or dispose of the chemical on-site unless you have the explicit approval, training, and equipment to do so.
Step 4: Controlled Incineration (Method for Professionals) The designated waste management facility will use controlled incineration for the final destruction of this compound. This process involves high temperatures to break down the organic structure, followed by a flue gas scrubbing system to neutralize and remove any harmful byproducts of combustion.[1]
Quantitative Data for Disposal
| Parameter | Specification | Rationale & Notes |
| Disposal Method | Controlled Incineration | Ensures complete destruction of the compound. Recommended for hazardous pharmaceutical waste.[1][2] |
| Operating Temperature | 870°C - 1200°C (approx. 1600°F - 2200°F) | Typical range for thermal incinerators to ensure 98-99% destruction of non-halogenated organic compounds.[3][4] Higher temperatures provide a greater margin of safety. |
| Residence Time | 0.75 - 2.0 seconds | The duration the waste is held at the operating temperature to ensure complete combustion.[3][4] |
| Flue Gas Treatment | Dry or Wet Scrubbing | Necessary to neutralize acidic gases (e.g., NOx from the nitro group) and remove particulate matter before release into the atmosphere.[5][6][7] |
| Prohibited Disposal | Sewer or Waterway Discharge | To prevent environmental contamination.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided is based on available safety data sheets and general hazardous waste disposal guidelines. Specific procedures may vary based on local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal contractor to ensure full compliance and safety.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. tandfonline.com [tandfonline.com]
- 4. zeeco.com [zeeco.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Scrubbers - flue gas treatment of incinerators [igniss.com]
- 7. Incinerator Scrubbers: Contaminant Chemistry, Scrubber Varieties [torch-air.com]
Personal protective equipment for handling Nitromethaqualone
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Nitromethaqualone. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety protocols when working with this potent and hazardous compound.
Hazard Identification and Quantitative Data
This compound is a potent sedative-hypnotic agent and an analogue of methaqualone.[1][2][3] A significant hazard associated with this compound is that its aromatic nitro group is metabolized to 2-methoxy-4-nitroaniline, a corresponding aniline that has been identified as a mutagen.[1][4][5] This mutagenic property was a primary reason for the cessation of its further development for therapeutic use.[1][5][6]
Physical and Chemical Properties
| Property | Value |
| Chemical Name | 3-(2-methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone |
| CAS Number | 340-52-3 |
| Molecular Formula | C₁₆H₁₃N₃O₄ |
| Molecular Weight | 311.29 g/mol [7] |
| Boiling Point | 528°C at 760 mmHg |
| Flash Point | 273.1°C |
Toxicological Data
| Endpoint | Observation |
| Mutagenicity | Metabolite is a known mutagen.[1][4][5] |
| Acute Toxicity | No official LD50 data is available. However, doses exceeding 300mg are considered dangerous for new users.[8] Overdose can lead to seizures, coma, or death.[8] |
| Occupational Exposure Limits | No specific Occupational Exposure Limits (OELs), such as PEL or TLV, have been established.[9][10] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, particularly its mutagenic properties, a stringent PPE protocol is mandatory.
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) inspected before use. |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if symptoms of irritation occur.[9] Work should be conducted in a well-ventilated area, preferably a fume hood. |
Operational Plan for Handling and Disposal
The following step-by-step procedures are to be followed to minimize exposure and ensure safe handling.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store the container in a tightly closed state in a cool, dry, and well-ventilated area.[9] It should be stored separately from incompatible materials and foodstuff containers.[9]
3.2. Handling and Experimental Protocols
-
Controlled Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood, to minimize exposure.
-
Weighing: When weighing the solid compound, use a powder weighing cabinet or a similar containment device to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Prevention: Use secondary containment (e.g., a tray) for all experimental setups.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable solvent, followed by soap and water, can be used. All decontamination materials should be treated as hazardous waste.
3.3. Emergency Procedures
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an absorbent material. Do not use combustible materials like paper towels for large spills.[11] Collect all contaminated materials into a sealed container for disposal as hazardous waste. |
3.4. Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be segregated as hazardous waste. Do not mix with non-halogenated waste.[11]
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for hazardous waste.
-
Disposal Method: The primary recommended method of disposal is through a licensed chemical destruction facility via controlled incineration with flue gas scrubbing.[9] Landfilling of contaminated materials should only be done in an approved hazardous waste landfill.
Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound, from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. getmetabolite.com [getmetabolite.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ejournals.eu [ejournals.eu]
- 6. This compound hydrochloride | 3946-23-4 | Benchchem [benchchem.com]
- 7. Buy this compound | 340-52-3 [smolecule.com]
- 8. m.psychonautwiki.org [m.psychonautwiki.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
